Sapropterin Dihydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040620 | |
| Record name | Sapropterin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69056-38-8 | |
| Record name | Sapropterin dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapropterin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPROPTERIN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Sapropterin Dihydrochloride in Reversing Endothelial Dysfunction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized by impaired bioavailability of nitric oxide (NO). A key molecular mechanism underlying this dysfunction is the "uncoupling" of endothelial nitric oxide synthase (eNOS), a phenomenon where the enzyme produces superoxide (B77818) (O₂⁻) radicals instead of the vasodilator NO. This shift is often precipitated by a deficiency of the essential eNOS cofactor, (6R)-5,6,7,8-tetrahydrobiopterin (BH4). Sapropterin (B162354) dihydrochloride (B599025), a synthetic, stable formulation of BH4, acts by replenishing intracellular BH4 levels. This replenishment restores the proper function of eNOS, shifting its catalytic output back from O₂⁻ to NO. This guide provides an in-depth examination of this mechanism, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the core signaling pathways.
The Core Mechanism: eNOS Coupling and Uncoupling
Nitric oxide is a critical signaling molecule in the vasculature, mediating vasodilation, inhibiting platelet aggregation, and preventing inflammation[1]. It is synthesized by eNOS, which catalyzes the five-electron oxidation of L-arginine to L-citrulline and NO[1]. This process requires several cofactors, with BH4 playing a central role.
eNOS Coupling: In a healthy endothelium, with sufficient BH4, the flow of electrons from the reductase domain of eNOS to the oxygenase domain is tightly "coupled" to the oxidation of L-arginine. BH4 acts as a redox-active cofactor that facilitates this electron transfer, ensuring the production of NO[2][3].
eNOS Uncoupling: In pathological states associated with increased oxidative stress, such as diabetes, hypertension, and hypercholesterolemia, intracellular BH4 can become oxidized to 7,8-dihydrobiopterin (BH2) and other inactive forms[4][5]. When BH4 levels are depleted or the BH4:BH2 ratio decreases, eNOS becomes "uncoupled"[4][5][6]. In this state, electron transfer from the reductase domain becomes uncoupled from L-arginine oxidation. Instead, molecular oxygen is prematurely reduced, leading to the generation of superoxide[2][4]. This not only reduces the production of vasoprotective NO but also actively contributes to oxidative stress[4]. The superoxide generated can further react with any available NO to form peroxynitrite, a potent oxidant that exacerbates cellular damage and further depletes BH4, creating a vicious cycle of oxidative stress and endothelial dysfunction[4].
Therapeutic Intervention with Sapropterin Dihydrochloride
This compound directly addresses the core issue of BH4 deficiency. As a synthetic equivalent of endogenous BH4, its administration increases the intracellular bioavailability of this critical cofactor[7][8]. By restoring BH4 levels, sapropterin effectively "recouples" eNOS, leading to:
-
Increased NO Synthesis: eNOS resumes its primary function of converting L-arginine to NO.
-
Reduced Superoxide Production: The generation of superoxide by eNOS is significantly diminished.
-
Improved Endothelial Function: The restoration of NO bioavailability leads to improved endothelium-dependent vasodilation and a reduction in the pro-inflammatory, pro-thrombotic state associated with endothelial dysfunction.
Quantitative Data Summary
The efficacy of BH4 supplementation in improving endothelial function has been demonstrated in various clinical settings. The tables below summarize key quantitative findings from studies investigating the effects of sapropterin or BH4.
Table 1: Effect of Tetrahydrobiopterin (B1682763) (BH4) on Endothelial Function
| Population Studied | Intervention | Primary Outcome Measure | Result | Citation |
| Patients with COPD (n=17) | Acute dose of BH4 (Sapropterin) | Flow-Mediated Dilation (FMD) | Significant increase in FMD post-treatment (P ≤ .004), restoring function to levels of healthy controls. | [9] |
| Patients with Familial Hypercholesterolemia (n=13) | Infusion of BH4 (500 µ g/min ) | Forearm Blood Flow Response to Serotonin (endothelium-dependent vasodilator) | Restored impaired serotonin-induced vasodilation. | [10] |
| Patients with Phenylketonuria (PKU) (n=88) | Sapropterin (10 mg/kg/day) for 6 weeks | Blood Phenylalanine Concentration | Mean decrease of 236 µmol/L from baseline (vs. 3 µmol/L increase in placebo group, p<0.0001). | [11] |
Table 2: Effect of Tetrahydrobiopterin (BH4) on eNOS Activity and Biomarkers
| Population / Model | Intervention | Outcome Measure | Result | Citation |
| Endothelial cells incubated with plasma from COPD patients | Plasma from patients post-BH4 treatment | Ratio of phosphorylated eNOS (Ser1177) to total eNOS | Significant increase in the phospho-eNOS:total eNOS ratio (P = .013), indicating eNOS activation. | [9] |
| ApoE-knockout mice (atherosclerosis model) | Dietary BH4 supplementation (Sapropterin) | Aortic Superoxide Production | Reduced superoxide production and restored NO synthesis. | [4] |
Key Experimental Protocols
The following protocols are fundamental to assessing the mechanism of action of sapropterin in endothelial dysfunction.
Protocol for Assessing Endothelial Function: Flow-Mediated Dilation (FMD)
Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is a widely accepted bioassay of endothelial function[9][12].
-
Patient Preparation: The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Baseline Imaging: The brachial or radial artery is imaged using a high-resolution ultrasound system with a linear array transducer. The baseline diameter of the artery is recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged artery segment, and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes. This occlusion induces ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) through the artery. This increase in shear stress stimulates the endothelium to release NO.
-
Measurement: The diameter of the artery is continuously monitored for up to 3 minutes post-cuff deflation. The peak artery diameter is recorded.
-
Calculation: FMD is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100 A reduced FMD is indicative of endothelial dysfunction.
Protocol for Simultaneous Detection of Intracellular NO and Superoxide
This en face imaging technique allows for the direct visualization and quantification of NO and superoxide production in the endothelial layer of intact blood vessels[13][14][15][16].
-
Tissue Preparation: Aortas or other vessels are carefully excised, cleaned of perivascular tissue, and equilibrated in a physiological buffer (e.g., Krebs buffer) at 37°C.
-
Fluorescent Dye Incubation: The intact vessel segments are incubated with cell-permeable fluorescent dyes:
-
For NO Detection: 4,5-diaminofluorescein (B163784) diacetate (DAF-2DA). Intracellular esterases convert DAF-2DA to DAF-2, which reacts with NO to form the highly fluorescent DAF-2 triazole (DAF-2T)[13].
-
For Superoxide Detection: Dihydroethidium (DHE). DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits a bright red fluorescence[13][17].
-
-
Imaging: The vessel is opened longitudinally, and the endothelial surface is mounted facing upwards on a microscope slide.
-
Confocal Microscopy: The tissue is imaged using a confocal microscope with appropriate laser excitation and emission filters:
-
Quantification: The fluorescence intensity from the endothelial layer is quantified using image analysis software, providing a measure of intracellular NO and superoxide levels.
Protocol for Measuring eNOS Enzymatic Activity
The most common method for determining eNOS activity is the L-arginine to L-citrulline conversion assay, which measures the direct enzymatic output[18][19].
-
Sample Preparation: Endothelial cells or tissue homogenates are prepared. Lysates are created using an appropriate buffer.
-
Reaction Mixture: The cell/tissue lysate is incubated in a reaction buffer containing:
-
[³H]-L-arginine (as the radioactive tracer).
-
NADPH (as a required cofactor).
-
Calcium and Calmodulin (as eNOS activators).
-
Unlabeled L-arginine.
-
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a stop buffer, typically containing a cation exchange resin (e.g., Dowex AG 50WX-8).
-
Separation: The resin binds the unreacted [³H]-L-arginine, while the product, [³H]-L-citrulline, remains in the supernatant.
-
Quantification: The radioactivity of the supernatant (containing [³H]-L-citrulline) is measured using a liquid scintillation counter.
-
Calculation: The amount of [³H]-L-citrulline produced is proportional to the eNOS activity in the sample. Results are often expressed as dpm (disintegrations per minute) per milligram of protein.
Visualizations: Pathways and Workflows
Signaling Pathway: eNOS Coupling vs. Uncoupling
Caption: Mechanism of eNOS coupling and uncoupling.
Experimental Workflow: Assessing Sapropterin Efficacy
Caption: Workflow for a randomized controlled trial.
Logical Relationship: Sapropterin's Role in Endothelial Health
Caption: Sapropterin's role in reversing dysfunction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Molecular mechanisms of endothelial NO synthase uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 6. Dexamethasone, tetrahydrobiopterin and uncoupling of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sapropterin: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for phenylketonuria and tetrahydrobiopterin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Tetrahydrobiopterin Improves Endothelial Function in Patients With COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydrobiopterin restores endothelial function in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound (tetrahydrobiopterin, 6R-BH4) for reduction of phenylalanine concentration in patients with phenylketonuria: a phase III randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterogenous vasodilator pathways underlie flow-mediated dilation in men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: En Face Detection of Nitric Oxide and Superoxide in Endothelial Layer of Intact Arteries [jove.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
Sapropterin Dihydrochloride: A Synthetic Tetrahydrobiopterin Analog for Phenylalanine Hydroxylase Deficiency - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapropterin (B162354) dihydrochloride (B599025), a synthetic formulation of the naturally occurring (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), represents a significant advancement in the pharmacological management of hyperphenylalaninemia (HPA) due to tetrahydrobiopterin-responsive Phenylketonuria (PKU). By acting as a chaperone to the deficient phenylalanine hydroxylase (PAH) enzyme, sapropterin enhances its residual activity, leading to improved phenylalanine metabolism. This technical guide provides an in-depth overview of the core science behind sapropterin dihydrochloride, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development in this field.
Introduction: The Role of Tetrahydrobiopterin (B1682763) (BH4)
Tetrahydrobiopterin (BH4) is an essential cofactor for several critical enzymatic reactions in the human body.[1] It is indispensable for the function of aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters, and for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.[1]
BH4-Dependent Enzymes and Pathways
The primary enzymes dependent on BH4 as a cofactor include:
-
Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of phenylalanine to tyrosine. Deficiency in PAH activity is the underlying cause of PKU.
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).
-
Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.
-
Nitric Oxide Synthases (NOS): A family of enzymes that produce nitric oxide, a critical signaling molecule in the cardiovascular, nervous, and immune systems.
This compound: A Synthetic BH4 Analog
This compound is a synthetic, orally bioavailable form of BH4.[2] It is chemically identical to the naturally occurring cofactor and serves to supplement endogenous BH4 levels or enhance the activity of deficient enzymes.
Mechanism of Action in Phenylketonuria (PKU)
In individuals with BH4-responsive PKU, mutations in the PAH gene lead to a misfolded and unstable PAH enzyme with reduced catalytic activity. This compound acts as a pharmacological chaperone, binding to and stabilizing the mutant PAH enzyme. This stabilization can lead to an increase in the enzyme's half-life and a partial restoration of its catalytic function, thereby improving the conversion of phenylalanine to tyrosine and lowering blood phenylalanine levels.[3]
Signaling and Metabolic Pathways
Quantitative Data Summary
The efficacy, pharmacokinetics, and safety of this compound have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Clinical Efficacy of this compound in PKU
| Study / Parameter | Dosage | Patient Population | Key Findings | Reference(s) |
| PKU-003 (Phase III) | 10 mg/kg/day | ≥8 years | Mean decrease in blood Phe of 236 µmol/L vs. 3 µmol/L increase with placebo after 6 weeks (p<0.0001). 44% of treated patients had a ≥30% reduction in blood Phe vs. 9% in the placebo group. | [4][5] |
| NCT00272792 (Phase III) | 20 mg/kg/day | 4-12 years | Mean increase in tolerated dietary Phe of 20.9 mg/kg/day vs. 2.9 mg/kg/day with placebo over 10 weeks (p<0.001). | [6][7] |
| SPARK (NCT01376908) | 10 mg/kg/day | <4 years | At 26 weeks, mean phenylalanine tolerance was 30.5 mg/kg/day higher in the sapropterin group compared to the diet-only group. | [8][9][10] |
| SPARK Extension | 10-20 mg/kg/day | <4 years | In the continuous treatment group, dietary Phe tolerance increased by 38.7 mg/kg/day from baseline over 3.5 years. | [11] |
| Effect on Monoamines | 20 mg/kg/day | PKU patients | Significant increase in urinary homovanillic acid (HVA), a dopamine metabolite, after 1 month of treatment (p=0.015). | [12] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Healthy Adults (10 mg/kg) | PKU Patients (5-20 mg/kg/day) | Key Observations | Reference(s) |
| Tmax (hours) | ~2.77 (fasted, intact tablet) | ~4.0 | Time to maximum concentration. | [1] |
| ~4.50 (fed, intact tablet) | ||||
| Terminal Half-life (hours) | ~4 (healthy adults) | 6.69 (± 2.29) | Little evidence of accumulation with once-daily dosing. | [13] |
| Apparent Clearance (L/h/70kg) | - | 2100 | Total bodyweight is a significant covariate. | [13] |
| Apparent Volume of Distribution (L/70kg) | - | 8350 | [13] | |
| Bioavailability | Increased by 31-41% with intact vs. dissolved tablets. Increased by ~43% with a high-fat meal. | - | Administration with food and as an intact tablet enhances absorption. | [1][14][15] |
Table 3: Safety and Tolerability Profile of this compound
| Study / Registry | Patient Population | Common Adverse Events (AEs) | Serious Adverse Events (SAEs) | Reference(s) |
| PKU-003 | ≥8 years | Upper respiratory tract infections, headache, rhinorrhea, gastrointestinal disorders. | No significant differences in SAEs between sapropterin and placebo groups. | [4][5] |
| SPARK | <4 years | Acceptable safety profile consistent with studies in older children. | - | [8][9] |
| KAMPER and PKUDOS (Pregnancy) | Pregnant women with PKU | Few AEs considered related to sapropterin, occurred in participants with high blood Phe levels. | Premature labor (n=1) and spontaneous abortion (n=1) possibly related to sapropterin. | [8] |
| FAERS Database Analysis | Real-world population | Vomiting, upper respiratory infection, rhinorrhea, decreased amino acid concentrations. | Potential signals for gastroesophageal reflux disease, flatulence, influenza, ear infection, viral infection, streptococcal pharyngitis, spontaneous abortion, and nephrolithiasis. | [11] |
Experimental Protocols
Protocol for Determining BH4 Responsiveness in PKU Patients
Objective: To empirically determine if a patient with PKU will respond to treatment with this compound by demonstrating a significant reduction in blood phenylalanine levels.
Materials:
-
This compound tablets or powder for oral solution.
-
Equipment for blood sample collection (e.g., dried blood spot cards or tubes for plasma).
-
Access to a clinical laboratory for quantitative analysis of phenylalanine.
Procedure:
-
Baseline Assessment: Obtain a baseline blood sample to measure the patient's phenylalanine concentration prior to initiating sapropterin.
-
Sapropterin Administration: Administer a single daily dose of this compound, typically 20 mg/kg. The medication should be taken with a meal to enhance absorption.[1]
-
Blood Phenylalanine Monitoring: Collect blood samples at specified time points after sapropterin administration. A common protocol involves sampling at 24 hours, 48 hours, and potentially at 1 week and 4 weeks.
-
Data Analysis: Calculate the percentage change in blood phenylalanine concentration from baseline at each time point.
-
Definition of a Responder: A patient is generally considered a responder if they exhibit a reduction in blood phenylalanine of ≥30% from baseline.[16]
-
Long-Term Management: For responders, sapropterin therapy is typically continued, often with adjustments to the dose and/or dietary phenylalanine intake to optimize metabolic control.
Protocol for Measurement of Tetrahydrobiopterin (BH4) in Plasma by HPLC with Electrochemical Detection (HPLC-ECD)
Objective: To quantify the concentration of BH4 in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).
-
Reversed-phase HPLC column (e.g., C18).
-
Reagents for mobile phase (e.g., phosphate (B84403) buffer, citric acid, ion-pairing agent, chelating agent, reducing agent).
-
Reagents for sample preparation (e.g., perchloric acid, antioxidants like dithioerythritol (B556865) (DTE) and diethylenetriaminepentaacetic acid (DTPA)).
-
BH4 standard for calibration curve.
-
Centrifuge and appropriate tubes.
Procedure:
-
Sample Collection and Handling: Collect whole blood in heparinized tubes and immediately place on ice. Centrifuge at a low temperature to separate plasma.
-
Sample Stabilization: Immediately after separation, add antioxidants (e.g., DTE and DTPA) to the plasma to prevent the oxidation of BH4.
-
Protein Precipitation: Add a precipitating agent, such as perchloric acid, to the plasma sample to remove proteins. Vortex and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the BH4.
-
HPLC-ECD Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
The mobile phase carries the sample through the reversed-phase column, where BH4 is separated from other components.
-
As BH4 elutes from the column, it passes through the electrochemical detector. A specific potential is applied to the electrode, causing the oxidation of BH4 and generating a detectable electrical signal.
-
-
Quantification: The concentration of BH4 in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of BH4.[3][17]
Protocol for In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay using LC-MS/MS
Objective: To measure the enzymatic activity of PAH in cell lysates or tissue homogenates.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Reagents for the enzyme reaction mixture: buffer (e.g., HEPES), catalase, L-phenylalanine, and BH4.
-
Cell lysates or tissue homogenates containing PAH.
-
Internal standards (e.g., isotopically labeled phenylalanine and tyrosine).
-
Reagents for quenching the reaction and precipitating proteins (e.g., trichloroacetic acid or methanol).
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing buffer, catalase (to remove hydrogen peroxide that can damage the enzyme), and L-phenylalanine.
-
Enzyme Addition: Add a known amount of protein from the cell lysate or tissue homogenate to the reaction mixture.
-
Initiation of Reaction: Start the enzymatic reaction by adding BH4. Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or cold methanol) that also serves to precipitate proteins. Add internal standards for phenylalanine and tyrosine at this step for accurate quantification.
-
Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
The liquid chromatography step separates phenylalanine and the product, tyrosine.
-
The tandem mass spectrometry step allows for highly specific and sensitive detection and quantification of both amino acids based on their mass-to-charge ratios and fragmentation patterns.
-
-
Calculation of PAH Activity: The activity of the PAH enzyme is calculated based on the amount of tyrosine produced over the reaction time, normalized to the amount of protein in the sample.[18][19]
Conclusion
This compound has emerged as a valuable therapeutic option for a subset of patients with Phenylketonuria. Its mechanism as a pharmacological chaperone that enhances residual PAH activity is a prime example of targeted therapy for an inborn error of metabolism. The quantitative data from clinical trials consistently demonstrate its efficacy in reducing blood phenylalanine levels and increasing dietary phenylalanine tolerance in responsive individuals. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuances of BH4 metabolism, PAH function, and the therapeutic potential of sapropterin and other BH4 analogs. Continued research in this area is crucial for optimizing treatment strategies and improving the long-term outcomes for individuals with PKU and other BH4-deficient disorders.
References
- 1. Improving sapropterin administration efficacy in PKU: Clinical practice case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound (tetrahydrobiopterin, 6R-BH4) for reduction of phenylalanine concentration in patients with phenylketonuria: a phase III randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncpe.ie [ncpe.ie]
- 6. Efficacy of this compound in increasing phenylalanine tolerance in children with phenylketonuria: a phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy, safety and population pharmacokinetics of sapropterin in PKU patients <4 years: results from the SPARK open-label, multicentre, randomized phase IIIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy, safety and population pharmacokinetics of sapropterin in PKU patients <4 years: results from the SPARK open-label, multicentre, randomized phase IIIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of sapropterin in patients who initiated sapropterin at < 4 years of age with phenylketonuria: results of the 3-year extension of the SPARK open-label, multicentre, randomised phase IIIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of sapropterin on urinary monoamine metabolites in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of sapropterin in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Relative bioavailability of sapropterin from intact and dissolved this compound tablets and the effects of food: a randomized, open-label, crossover study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing the use of sapropterin (BH(4)) in the management of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of phenylalanine hydroxylase activity by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Sapropterin Dihydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Sapropterin (B162354) Dihydrochloride (B599025), a critical cofactor for several aromatic amino acid hydroxylases. The information presented herein is intended to support research and development activities by providing detailed methodologies, quantitative data, and visual representations of the synthesis workflow and its relevant biological context.
Introduction
Sapropterin Dihydrochloride, the synthetic dihydrochloride salt of tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] These enzymes are fundamentally involved in the metabolism of phenylalanine and the biosynthesis of key neurotransmitters such as dopamine (B1211576) and serotonin.[1] Consequently, this compound is a crucial therapeutic agent for certain forms of phenylketonuria (PKU) and tetrahydrobiopterin deficiencies.[2][3] This guide details a common and effective synthetic route commencing from L-rhamnose monohydrate, culminating in highly pure this compound suitable for research applications.
Chemical Synthesis Workflow
The synthesis of this compound is a multi-step process that involves the formation of key intermediates, including 5-deoxy-L-arabinose and L-biopterin. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key stages of this compound synthesis and purification.
Synthesis of L-biopterin from 5-deoxy-L-arabinose
This procedure outlines the conversion of 5-deoxy-L-arabinose to the key intermediate, L-biopterin.
-
Formation of 5-deoxy-L-arabinose phenylhydrazone: 5-deoxy-L-arabinose is reacted with phenylhydrazine in a suitable solvent such as methanol (B129727) or ethanol (B145695). The reaction mixture is typically stirred at room temperature.
-
Acetylation: The resulting phenylhydrazone is then acetylated using acetic anhydride in the presence of a base like pyridine. This step protects the hydroxyl groups.
-
Cyclization: The acetylated phenylhydrazone is condensed with 2,4,5-triamino-6-hydroxypyrimidine sulfate in a solvent mixture, often containing water and an alcohol, to form the pterin (B48896) ring system.
-
Oxidation and Deprotection: The intermediate tetrahydrobiopterin derivative is oxidized, for instance with iodine, and subsequently deprotected (deacetylated) under basic conditions (e.g., with aqueous ammonia (B1221849) or sodium hydroxide) to yield L-biopterin.[4]
Synthesis of this compound from L-biopterin
This stage involves the reduction of the pterin ring of L-biopterin.
-
Catalytic Hydrogenation: L-biopterin is dissolved in an appropriate solvent, which can be aqueous basic solutions (e.g., potassium hydroxide, tetraethylammonium (B1195904) hydroxide) or acidic solutions (e.g., acetic acid).[5] A platinum-based catalyst, such as platinum dioxide (PtO2), is added to the solution.[3] The mixture is then subjected to hydrogen gas under pressure (from atmospheric to several bars) and stirred for a period ranging from hours to a full day.[5] The progress of the reaction is monitored by a suitable analytical technique like HPLC.
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration.
Purification and Salt Formation
The final steps focus on isolating and purifying the active pharmaceutical ingredient.
-
Salt Formation: The pH of the filtrate containing the crude Sapropterin is adjusted to be acidic using hydrochloric acid. This converts the Sapropterin free base into its more stable dihydrochloride salt.
-
Crystallization: The this compound is then purified by crystallization. This can be achieved by concentrating the acidic solution and adding a less polar solvent such as ethanol, isopropanol, or a mixture of ethanol and 1-pentanol (B3423595) to induce precipitation.[6] The crystallization process may involve heating to dissolve the compound followed by controlled cooling to obtain crystals.[7][8]
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the final this compound product.
Quantitative Data
The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference(s) |
| Overall Yield | ~26.8% | [9] |
| Purity (HPLC) | >98.0% to >99.9% | [2][6] |
| Melting Point | 250-280 °C (decomposes) | [2] |
Table 1: Synthesis and Physical Properties of this compound.
| Analytical Method | Key Parameters and Observations |
| HPLC | Utilized for purity assessment and quantification of related substances. Common columns include C18 and ion-exchange. Mobile phases often consist of buffers and organic modifiers like acetonitrile.[2][9][10] |
| FT-IR | Used to confirm the functional groups present in the molecular structure. |
| TGA | Provides information on the thermal stability and solvent/water content of the final product. |
| XRD | Employed to characterize the crystalline form of this compound.[11] |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the synthesized compound. |
Table 2: Analytical Characterization of this compound.
Biological Signaling Pathway
Sapropterin (BH4) is a vital cofactor for the enzymatic conversion of aromatic amino acids. The diagram below illustrates its role in these critical biochemical pathways.
Caption: Role of Sapropterin in neurotransmitter synthesis.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The methodologies and data presented are compiled from various scientific sources to offer a comprehensive resource for scientists and professionals in the field of drug development. Adherence to the detailed protocols and analytical characterization is crucial for obtaining a high-purity product suitable for further investigation.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Synthesis of this compound [cjph.com.cn]
- 4. data.epo.org [data.epo.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. PT1869048E - Method for producing alpha form crystals of sapropterin hydrochloride - Google Patents [patents.google.com]
- 8. WO2006112495A1 - Method for producing alpha form crystals of sapropterin hydrochloride - Google Patents [patents.google.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. caod.oriprobe.com [caod.oriprobe.com]
- 11. CN101160310A - Method for producing alpha form crystals of sapropterin hydrochloride - Google Patents [patents.google.com]
Investigating the Pharmacokinetics of Sapropterin Dihydrochloride in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for several essential enzymes, including phenylalanine hydroxylase (PAH) and nitric oxide synthase (NOS). Its primary clinical application is in the treatment of phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity. By acting as a pharmacological chaperone, sapropterin can enhance the function of residual PAH, thereby improving phenylalanine metabolism.[1][2][3] Understanding the pharmacokinetic profile of sapropterin in preclinical models is fundamental for its continued development and for exploring its therapeutic potential in other indications. This technical guide provides a comprehensive overview of the pharmacokinetics of sapropterin dihydrochloride in key preclinical species, details experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of sapropterin has been characterized in several preclinical species, primarily in mice, rats, and monkeys. Following oral administration, sapropterin is rapidly absorbed.[4] The bioavailability, however, is relatively low, reported to be between 7% and 12% in rats and approximately 9% in monkeys.[4]
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Tmax (hr) | T1/2 (hr) | Bioavailability (%) | Cmax (ng/mL) | AUC (ng·hr/mL) |
| Mouse | Not Specified | ~1 | ~1.3 | Not Reported | Not Reported | Not Reported |
| Rat | 100 | ~2 | ~1.1 | 7 - 12 | Not Reported | Not Reported |
| Monkey | Not Specified | ~3 | ~1.4 | ~9 | Not Reported | Not Reported |
Data compiled from FDA regulatory documents. Specific Cmax and AUC values were not consistently reported in the reviewed literature.[4]
Distribution, Metabolism, and Excretion
Following administration, sapropterin distributes primarily to the kidneys and liver in rats.[4] It does not significantly accumulate in plasma or organs after repeated oral doses up to 100 mg/kg in rats.[4] However, at a high dose of 600 mg/kg/day for 13 days in pregnant rabbits, some accumulation was observed.[4] Sapropterin does not appear to activate or inhibit the cytochrome P450 metabolic pathway.[4] The primary route of excretion for sapropterin and its metabolites is through the urine, particularly after intravenous administration in rats.[4][5] Identified metabolites in rat urine include 7,8-Dihydrobiopterin (DHBP), pterin, 7,8-Dihydropterin (DHPT), and 6-hydroxylumazine (6-OH-Lu).[4]
Experimental Protocols
Pharmacokinetic Study in Rodents
A typical preclinical pharmacokinetic study of sapropterin in rodents would involve the following steps:
-
Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[4] Animals are housed in controlled environments with standard diet and water ad libitum.
-
Drug Administration: this compound is typically dissolved in water or a suitable vehicle and administered via oral gavage (p.o.) or intravenous (i.v.) injection. Doses used in preclinical studies have ranged from 25 mg/kg to 250 mg/kg for oral administration.[4]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Bioanalytical Method: Due to the instability of BH4 in plasma, its concentration is often measured indirectly.[6][7] The method involves the oxidation of BH4 to L-biopterin, which is a more stable compound. The concentration of L-biopterin is then quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] A correction factor is applied to calculate the original BH4 concentration. The lower limit of quantification is typically in the range of 5-10 ng/mL for BH4.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Experimental Workflow
Preclinical Pharmacokinetic Experimental Workflow
Signaling Pathways
This compound exerts its therapeutic effects by acting as a cofactor for key enzymes. The two primary pathways influenced by sapropterin are the phenylalanine hydroxylation pathway and the nitric oxide synthesis pathway.
Phenylalanine Hydroxylase (PAH) Pathway
In this pathway, PAH converts phenylalanine to tyrosine. This reaction is dependent on the presence of BH4 as a cofactor.[1][9] In individuals with PKU, mutations in the PAH enzyme can lead to reduced activity.[1] Sapropterin supplementation can help to stabilize the mutant PAH enzyme and increase its residual activity, thereby lowering phenylalanine levels in the blood.[1]
Phenylalanine Hydroxylase (PAH) Catalytic Cycle
Nitric Oxide Synthase (NOS) Pathway
BH4 is also an essential cofactor for all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS).[10] NOS catalyzes the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. When BH4 levels are insufficient, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, which can contribute to oxidative stress.[11]
Nitric Oxide Synthase (NOS) Catalytic Cycle
Conclusion
The preclinical pharmacokinetic profile of this compound demonstrates rapid oral absorption with low bioavailability in common laboratory animal models. The compound is primarily distributed to the kidneys and liver and is excreted in the urine along with its metabolites. As a synthetic form of BH4, sapropterin plays a crucial role as a cofactor in the PAH and NOS pathways, which form the basis of its therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important therapeutic agent. Further studies to elucidate dose-proportionality and to obtain more comprehensive Cmax and AUC data across a range of doses in preclinical models would be valuable for refining our understanding of sapropterin's pharmacokinetic behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sapropterin: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Phenylalanine Hydroxylase [bio.davidson.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Chaperone Sapropterin Dihydrochloride: A Technical Guide to its Role in Stabilizing Phenylalanine Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of sapropterin (B162354) dihydrochloride's mechanism of action as a pharmacological chaperone for the enzyme phenylalanine hydroxylase (PAH). Phenylketonuria (PKU), an autosomal recessive metabolic disorder, arises from mutations in the PAH gene, leading to deficient PAH activity.[1][2][3] This deficiency impairs the conversion of phenylalanine to tyrosine, causing an accumulation of phenylalanine in the blood and brain, which can lead to severe neurological damage if untreated.[1][2] Sapropterin dihydrochloride (B599025), a synthetic form of the natural PAH cofactor tetrahydrobiopterin (B1682763) (BH4), represents a significant therapeutic advancement for a subset of PKU patients.[4][5]
The Molecular Basis of PAH Deficiency and the Chaperone Effect of Sapropterin
Over 1,000 mutations have been identified in the PAH gene, with a significant portion being missense mutations.[6] These mutations often lead to the misfolding of the PAH protein, rendering it unstable and prone to premature degradation.[7][8][9] The cellular quality control system, particularly the ubiquitin-proteasome pathway, recognizes these misfolded proteins and targets them for destruction, resulting in a functional deficiency of the PAH enzyme.[1][8]
Sapropterin dihydrochloride functions as a pharmacological chaperone by directly binding to and stabilizing the mutant PAH protein.[7] This binding helps to correct the misfolded conformation, increasing the steady-state levels of functional PAH tetramers and thereby restoring a degree of enzymatic activity.[9] This chaperone effect is most pronounced in patients with specific PAH mutations that result in a protein that retains some residual activity and is amenable to stabilization by BH4.[6]
Quantitative Effects of this compound
The efficacy of sapropterin as a pharmacological chaperone can be quantified both in vitro through biochemical assays and in vivo through clinical trials.
In Vitro Effects on PAH Stability and Kinetics
| PAH Mutant | Effect of Sapropterin/BH4 | Kinetic/Stability Parameter Change |
| F39L, I65T, L308F | Partially corrects decreased affinity for cofactor | Decreased Km for BH4 |
| General Misfolding Mutants | Increases protein stability | Increased Tm, protection from proteolytic degradation |
| Various Responsive Mutants | Enhances residual catalytic activity | Increased Vmax |
Table 1. Summary of Reported In Vitro Effects of Sapropterin/BH4 on Mutant PAH Proteins. Data synthesized from studies demonstrating sapropterin's role in correcting kinetic and stability defects.[8]
Clinical Efficacy in PKU Patients
Clinical trials have demonstrated that sapropterin is effective in a subset of PKU patients, typically those with milder phenotypes. Responsiveness is often defined as a ≥30% reduction in blood phenylalanine levels after a trial period.
| Clinical Study | Patient Population | Dosage | Key Outcomes |
| Phase III (Levy et al., 2007) | 89 patients (≥8 years) with baseline Phe >480 µmol/L | 10 mg/kg/day | Mean blood Phe decreased by 236 µmol/L in the sapropterin group vs. a 3 µmol/L increase in the placebo group. 44% of treated patients achieved a ≥30% reduction in Phe levels. |
| SPARK Trial (Muntau et al., 2017) | Children <4 years | 10 mg/kg/day | Sapropterin group had a mean increase in dietary Phe tolerance of 36.9 mg/kg/day compared to 13.1 mg/kg/day in the diet-alone group.[4] |
| PKU-006 (Trefz et al., 2009) | 90 children (4-12 years) | 20 mg/kg/day | 50 of 90 children were responders (>30% Phe reduction). Responders showed a significant increase in dietary Phe tolerance. |
| Observational Study (Muntau et al., 2013) | 112 patients (4-45 years) | 10-20 mg/kg/day | 46 of 112 patients were responsive. Responsive patients had a mean Phe tolerance increase of 189%.[3] |
Table 2. Summary of Key Clinical Trial Data for this compound.
Key Experimental Protocols
Assessing the pharmacological chaperone activity of compounds like sapropterin involves a series of in vitro and cell-based assays.
In Vitro PAH Activity Assay
This assay measures the enzymatic conversion of phenylalanine to tyrosine by recombinant wild-type or mutant PAH.
Objective: To determine the specific activity of PAH and assess the effect of sapropterin on enzyme kinetics (Km, Vmax).
Methodology:
-
Protein Expression and Purification: Express recombinant wild-type or mutant PAH in a suitable system (e.g., E. coli) and purify.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 0.1 M Na-HEPES, pH 7.0). The reaction mixture should contain the purified PAH enzyme, catalase, and L-phenylalanine.[7]
-
Enzyme Activation (Optional but Recommended): Pre-incubate the enzyme with L-phenylalanine (e.g., 1 mM) for 5 minutes at 25°C to activate the enzyme.[10] Add ferrous ammonium (B1175870) sulfate (B86663) for the final minute of pre-incubation.[7]
-
Initiation of Reaction: Initiate the reaction by adding the cofactor, BH4 (in the form of sapropterin), at various concentrations.[10]
-
Detection of Tyrosine: Measure the production of tyrosine over time. This can be done continuously by monitoring the increase in tyrosine's natural fluorescence (λexc = 274 nm, λem = 304 nm) using a microplate reader.[11] Alternatively, the reaction can be stopped at specific time points and the amount of tyrosine quantified using methods like HPLC.
-
Data Analysis: Calculate the initial reaction velocities and fit the data to Michaelis-Menten or Hill equations to determine Vmax and Km for BH4.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[12][13]
Objective: To demonstrate that sapropterin binds to and stabilizes PAH within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) transiently transfected to express a specific PAH mutant. Treat the cells with sapropterin (or vehicle control) for a defined period (e.g., 4 hours).
-
Thermal Denaturation: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[13]
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles.[13] Separate the soluble fraction (containing non-denatured, stable protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).[13]
-
Protein Detection: Analyze the amount of soluble PAH remaining in the supernatant at each temperature using Western blotting with a specific anti-PAH antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the sapropterin-treated cells compared to the control indicates stabilization of PAH by the compound.
Patient Stratification and Response Prediction
A significant challenge in the clinical application of sapropterin is predicting which patients will respond to treatment. Genotype is a key determinant of responsiveness.[3] Patients with mutations that cause severe misfolding and result in no residual enzyme activity are less likely to respond. In contrast, patients with certain missense mutations that allow for the production of a partially functional, albeit unstable, protein are the best candidates for this therapy.[6] A BH4 loading test, where blood phenylalanine levels are monitored after a trial of sapropterin, is the standard method for determining responsiveness.[6]
Conclusion
This compound exemplifies the successful application of pharmacological chaperoning as a therapeutic strategy for a genetic metabolic disorder. By stabilizing mutant PAH protein, it addresses the root molecular defect in a specific subset of PKU patients, leading to clinically meaningful reductions in blood phenylalanine levels and increased dietary tolerance. Continued research into the precise structural and kinetic effects of sapropterin on a wider range of PAH mutations, coupled with refined diagnostic and patient stratification protocols, will further optimize its use in the management of phenylketonuria.
References
- 1. Hypoxia-induced alterations in the lung ubiquitin proteasome system during pulmonary hypertension pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioweb.cbm.uam.es [bioweb.cbm.uam.es]
- 3. Influence of PAH Genotype on Sapropterin Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 21, SPARK Study — Mean Change in Dietary Phe Tolerance (mg/kg/day) From Baseline to End of Treatment (Intention-To-Treat Population) - Clinical Review Report: this compound (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sapropterin hydrochloride: enzyme enhancement therapy for phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Targeted Therapy: A Technical Guide to the History and Discovery of Sapropterin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), represents a landmark achievement in the treatment of phenylketonuria (PKU), a rare inherited metabolic disorder. This technical guide provides an in-depth exploration of the history, discovery, and development of sapropterin dihydrochloride as a therapeutic agent. It details the scientific journey from the initial understanding of PKU to the preclinical and clinical research that established this compound as the first pharmacological treatment for a subset of patients with this condition. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biochemical pathways to offer a comprehensive resource for professionals in the field of drug development and metabolic disease research.
A Historical Perspective: From Discovery of Phenylketonuria to a Targeted Therapy
The story of this compound is intrinsically linked to the history of phenylketonuria itself. The journey began in 1934 when the Norwegian physician Dr. Asbjørn Følling identified phenylpyruvic acid in the urine of two siblings with severe intellectual disabilities, a discovery that first defined PKU as a distinct clinical entity[1][2]. Subsequent research by scientists like L. I. Woolf and Horst Bickel in the post-war era elucidated the metabolic basis of PKU, linking it to an inability to properly metabolize the amino acid phenylalanine and paving the way for the development of a low-phenylalanine diet as the primary treatment[3].
The concept of using tetrahydrobiopterin (BH4) as a potential therapy emerged from the understanding of its role as a critical cofactor for the enzyme phenylalanine hydroxylase (PAH), the enzyme deficient in PKU. In 1999, a pivotal breakthrough occurred when Dr. Shigeo Kure and his colleagues demonstrated that some patients with PAH deficiency experienced a reduction in blood phenylalanine levels in response to BH4 therapy[4]. This discovery identified a subset of "BH4-responsive" PKU patients and opened the door for a pharmacological approach to treatment[5].
This seminal work spurred the development of a stable, synthetic formulation of BH4, this compound, by BioMarin Pharmaceutical Inc.[4]. The company initiated an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) on August 16, 2004[6]. Following a series of pivotal clinical trials, this compound, under the brand name Kuvan®, received FDA approval in December 2007, marking a new era in the management of PKU[7][8].
Mechanism of Action and Underlying Biochemistry
This compound is a synthetic equivalent of the naturally occurring (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, an essential cofactor for the enzyme phenylalanine hydroxylase (PAH). In individuals with BH4-responsive PKU, mutations in the PAH gene result in a dysfunctional enzyme with reduced activity. Sapropterin acts as a pharmacological chaperone, enhancing the residual activity of the mutant PAH enzyme. This allows for the conversion of phenylalanine to tyrosine, thereby reducing the toxic accumulation of phenylalanine in the blood and brain.
Tetrahydrobiopterin (BH4) Biosynthesis Pathway
The endogenous production of BH4 is a multi-step enzymatic process that begins with guanosine (B1672433) triphosphate (GTP).
Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4).
Phenylalanine Hydroxylase (PAH) Catalytic Cycle
The conversion of phenylalanine to tyrosine by PAH is a complex catalytic cycle that requires BH4 as a cofactor.
Caption: The catalytic cycle of phenylalanine hydroxylase (PAH).
Preclinical Development
The preclinical evaluation of this compound established its pharmacological activity and safety profile prior to human trials.
Pharmacology
-
In vitro studies: Experiments using recombinant mutant PAH enzymes demonstrated that sapropterin could increase the residual activity of certain mutant forms of the enzyme. These studies helped to establish the proof-of-concept for BH4 as a potential therapy for a subset of PKU patients.
-
Animal models: Studies in mouse models of PKU showed that administration of sapropterin led to a reduction in blood phenylalanine levels.
Toxicology
A comprehensive battery of toxicology studies was conducted to assess the safety of this compound.
-
Acute Toxicity: Single-dose toxicity studies were performed in mice, rats, and marmosets via oral, intravenous, and subcutaneous routes. The minimal lethal doses were determined for each species and route of administration[9].
-
Repeat-Dose Toxicity: Chronic toxicity studies were conducted in rats and monkeys to evaluate the effects of long-term administration.
-
Carcinogenicity: Long-term oral carcinogenicity studies were performed in rats (104 weeks) and mice (78 weeks). A dose-related increase in benign adrenal pheochromocytoma was observed in male rats at high doses[9][10][11].
-
Genotoxicity: Sapropterin was evaluated in a battery of in vitro and in vivo genotoxicity assays and was found to have no mutagenic or clastogenic potential[10][11].
-
Reproductive and Developmental Toxicity: Studies in rats and rabbits showed no evidence of teratogenicity. However, at high doses in rats, a reduction in the number and body weight of live fetuses was observed[9][12].
Clinical Development: Pivotal Trials
The clinical development program for this compound was designed to evaluate its efficacy and safety in patients with BH4-responsive PKU. Two pivotal Phase 3 trials, PKU-003 and PKU-006, were instrumental in securing regulatory approval.
Quantitative Data Summary of Pivotal Clinical Trials
| Study Identifier | PKU-003 [6][13][14] | PKU-006 [4][13][14] |
| Phase | 3 | 3 |
| Study Design | Randomized, double-blind, placebo-controlled | Randomized, double-blind, placebo-controlled |
| Patient Population | 89 patients (≥8 years old) with PKU and elevated blood Phe levels, previously identified as responders to sapropterin in a screening study. | 90 children (4-12 years old) with PKU on a Phe-restricted diet were screened for responsiveness. 46 responders were randomized. |
| Treatment Groups | Sapropterin 10 mg/kg/day or Placebo | Sapropterin 20 mg/kg/day or Placebo |
| Treatment Duration | 6 weeks | 10 weeks |
| Primary Efficacy Endpoint | Mean change in blood Phe from baseline at Week 6. | Mean amount of dietary Phe supplement tolerated at Week 10 while maintaining blood Phe control (<360 µmol/L). |
| Key Efficacy Results | Sapropterin Group: Mean change in blood Phe of -239 µmol/L. Placebo Group: Mean change in blood Phe of +6 µmol/L. (p<0.001) | Sapropterin Group: Tolerated an additional 20.9 mg/kg/day of Phe. Placebo Group: Tolerated an additional 2.9 mg/kg/day of Phe. (p<0.001) |
| Key Safety Findings | Generally well-tolerated. Most common adverse events were headache, upper respiratory tract infection, and cough. | Generally well-tolerated with a safety profile consistent with PKU-003. |
Experimental Protocols of Pivotal Clinical Trials
-
Patient Selection:
-
Inclusion Criteria: Patients aged 8 years and older with a diagnosis of PKU and who had demonstrated a response to sapropterin (defined as a ≥30% reduction in blood Phe from baseline) in a prior screening study (PKU-001). Patients were required to have received at least 7 out of 8 scheduled doses in the screening study.
-
Exclusion Criteria: Concurrent disease or condition that would interfere with study participation or safety (e.g., seizure disorder, oral steroid-dependent asthma), requirement for concomitant treatment with drugs known to inhibit folate synthesis (e.g., methotrexate), and concurrent use of levodopa.
-
-
Dosing and Administration: Patients were randomized in a 1:1 ratio to receive either this compound at a dose of 10 mg/kg/day or a matching placebo, administered orally once daily for six weeks[6].
-
Blood Sample Collection and Phenylalanine Analysis: Blood samples for the determination of phenylalanine levels were collected at baseline and at regular intervals throughout the 6-week treatment period. Phenylalanine concentrations were measured using a validated analytical method, typically tandem mass spectrometry (MS/MS) from dried blood spots.
-
Efficacy Assessment: The primary efficacy endpoint was the mean change in blood phenylalanine concentration from baseline to week 6. Secondary endpoints included the proportion of patients achieving a blood phenylalanine level ≤600 µmol/L at week 6[15].
-
Statistical Analysis: The primary efficacy endpoint was analyzed using an analysis of covariance (ANCOVA) model with baseline phenylalanine level and treatment group as covariates. The last observation carried forward (LOCF) method was used to handle missing data[15][16].
-
Patient Selection:
-
Inclusion Criteria: Children aged 4 to 12 years with a diagnosis of PKU who were on a phenylalanine-restricted diet. Responsiveness to sapropterin was determined in an initial 8-day open-label period, with a response defined as a ≥30% decrease in plasma phenylalanine levels[4].
-
Exclusion Criteria: Similar to the PKU-003 study, with a focus on ensuring patient safety and the integrity of the study data.
-
-
Dosing and Administration: Responders were randomized (3:1) to receive either this compound at a dose of 20 mg/kg/day or a matching placebo for 10 weeks, in addition to their phenylalanine-restricted diet[4].
-
Dietary Phenylalanine Supplementation: After 3 weeks of treatment, if blood phenylalanine control was adequate (<360 µmol/L), a dietary phenylalanine supplement was added every 2 weeks.
-
Efficacy Assessment: The primary efficacy endpoint was the mean amount of dietary phenylalanine supplement tolerated at the last visit where adequate blood phenylalanine control was maintained, up to week 10.
-
Statistical Analysis: The difference in the mean tolerated phenylalanine supplement between the sapropterin and placebo groups was analyzed using appropriate statistical methods to determine significance.
Conclusion
The discovery and development of this compound represents a significant advancement in the management of phenylketonuria. From the initial identification of the disease to the elucidation of its biochemical basis and the subsequent targeted development of a pharmacological therapy, the journey of sapropterin exemplifies the power of translational research. The robust preclinical and clinical data have established its efficacy and safety in a specific subset of patients with PKU, offering them a valuable therapeutic option to improve metabolic control and potentially liberalize their restrictive diet. This in-depth technical guide provides a comprehensive overview of this journey, serving as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing treatments for rare metabolic diseases. Further research into the long-term neurocognitive outcomes and the application of sapropterin in broader patient populations will continue to shape its role in the evolving landscape of PKU management.
References
- 1. pkunews.org [pkunews.org]
- 2. The Early History of PKU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Scent: The Discovery of PKU | Science History Institute [sciencehistory.org]
- 4. dovepress.com [dovepress.com]
- 5. Response of patients with phenylketonuria in the US to tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. fda.gov [fda.gov]
- 13. Submission History - Clinical Review Report: this compound (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discussion - Clinical Review Report: this compound (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Understanding the Genetic Basis of Responsiveness to Sapropterin Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical pharmacological chaperone for patients with certain genetic disorders of phenylalanine metabolism. Its efficacy is profoundly influenced by the underlying genetic landscape of the individual. This technical guide provides an in-depth exploration of the genetic determinants of responsiveness to sapropterin dihydrochloride, with a primary focus on Phenylketonuria (PKU) and BH4 deficiencies. We will delve into the specific mutations, experimental protocols for assessing responsiveness, and the molecular pathways governing treatment outcomes. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a clear understanding for researchers and professionals in drug development.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic formulation of 6R-tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylase enzymes.[1][2] In the context of inherited metabolic disorders, its primary role is to act as a pharmacological chaperone for the phenylalanine hydroxylase (PAH) enzyme.[3][4] Mutations in the PAH gene are the cause of Phenylketonuria (PKU), an autosomal recessive disorder characterized by the inability to properly metabolize the amino acid phenylalanine.[5][6][7][8] This leads to an accumulation of phenylalanine in the blood and brain, which can cause severe neurological damage if left untreated.[7][8]
Sapropterin works by enhancing the activity of residual mutant PAH enzyme, thereby improving the conversion of phenylalanine to tyrosine.[7][8] Responsiveness to sapropterin is largely dependent on the specific PAH gene mutation, with certain mutations allowing for a significant restoration of enzyme function in the presence of the cofactor.[5][6] Beyond PKU, sapropterin is also the primary treatment for BH4 deficiencies, a group of rare genetic disorders affecting the synthesis or regeneration of BH4.[2][9] In these cases, sapropterin directly replenishes the deficient cofactor.
Genetic Determinants of Sapropterin Responsiveness in Phenylketonuria
The responsiveness to sapropterin in PKU patients is strongly correlated with their PAH genotype.[10] Over 800 mutations have been identified in the PAH gene, leading to a wide spectrum of clinical phenotypes.[5] Generally, patients with milder forms of PKU, who possess some residual PAH enzyme activity, are more likely to respond to sapropterin therapy.[11]
PAH Mutations Associated with Responsiveness
Certain missense mutations in the PAH gene are consistently associated with a positive response to sapropterin. These mutations often lead to protein misfolding or instability, which can be partially corrected by the chaperone-like activity of sapropterin.[6][12]
Table 1: PAH Alleles and Genotypes Frequently Associated with Sapropterin Responsiveness
| Allele/Genotype | Number of Patients/Alleles | Study Findings | Reference |
| Alleles | |||
| Y414C | 16 alleles | Most frequently associated with response. | [5] |
| L48S | 12 alleles in 7 patients | Always showed response to sapropterin. | [5] |
| I65T | 9/9 patients | Consistently associated with response. | [3] |
| Genotypes | |||
| p.[L48S];[L48S] | Not specified | Always associated with response at a low dose. | [5] |
| p.[Y414C];[Y414C] | Not specified | Always associated with response at a low dose. | [5] |
PAH Mutations Associated with Non-Responsiveness
Conversely, severe mutations that result in a complete loss of PAH enzyme function, such as null mutations, are typically associated with a lack of response to sapropterin.
Table 2: PAH Alleles and Genotypes Frequently Associated with Sapropterin Non-Responsiveness
| Allele/Genotype | Number of Patients/Alleles | Study Findings | Reference |
| Alleles | |||
| R408W | 38 alleles | Most frequently detected in non-responders. Strongly associated with non-response. | [3][5] |
| IVS12+1G>A | 18 alleles | Detected frequently in non-responders. | [5] |
| Genotypes | |||
| [IVS12+1G>A];[IVS12+1G>A] | Not specified | Always associated with non-response. | [5] |
| p.[L348V];[R408W] | Not specified | Always associated with non-response. | [5] |
| p.[P281L];[P281L] | Not specified | Always associated with non-response. | [5] |
| p.[R158Q];[R408W] | Not specified | Always associated with non-response. | [5] |
| p.[R261Q];[R408W] | Not specified | Always associated with non-response. | [5] |
It is important to note that while genotype is a strong predictor, the response to sapropterin can be variable, and in most cases, cannot be predicted based on a single mutation alone.[5] Therefore, a therapeutic trial is often necessary to definitively determine responsiveness.
Genetic Basis of Sapropterin Therapy in BH4 Deficiencies
Tetrahydrobiopterin (BH4) deficiencies are a group of autosomal recessive disorders caused by mutations in genes involved in the synthesis or regeneration of BH4.[9] These include deficiencies in GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), sepiapterin (B94604) reductase (SR), dihydropteridine reductase (DHPR), and pterin-4-alpha-carbinolamine dehydratase (PCD).[9]
Unlike in PKU where sapropterin acts as a chaperone, in BH4 deficiencies, sapropterin therapy serves as a direct replacement for the deficient cofactor. Therefore, responsiveness is generally expected in patients with these conditions. The specific genes implicated in BH4 deficiencies are outlined in Table 3.
Table 3: Genes Associated with BH4 Deficiencies Treatable with Sapropterin
| Gene | Enzyme | Function | Reference |
| GCH1 | GTP cyclohydrolase I | Catalyzes the first step in BH4 biosynthesis. | [2][9] |
| PTS | 6-pyruvoyl-tetrahydropterin synthase | Involved in the enzymatic synthesis of BH4. | [2][9] |
| SPR | Sepiapterin reductase | Catalyzes the final step in BH4 synthesis. | [9] |
| QDPR | Quinoid dihydropteridine reductase | Regenerates BH4 from its oxidized form. | [2][13] |
| PCBD1 | Pterin-4-alpha-carbinolamine dehydratase | Involved in the regeneration of BH4. | [2] |
Experimental Protocols for Determining Sapropterin Responsiveness
A standardized approach to determining sapropterin responsiveness is crucial for clinical decision-making. The general protocol involves a sapropterin loading test.
Sapropterin Loading Test
The core of the responsiveness assessment is a therapeutic trial with this compound. While protocols may vary slightly between studies and clinical centers, the fundamental components remain consistent.
Table 4: Summary of Experimental Protocols for Sapropterin Responsiveness Testing
| Parameter | Protocol 1 | Protocol 2 (START) |
| Study Design | Open-label | Double-blind, placebo-controlled |
| Patient Population | 112 PKU patients (4-45 years) | 74 PKU patients |
| Dosage | 10 mg/kg/day for week 1, then 20 mg/kg/day for week 2. | Not explicitly stated in abstract, but a 4-week clinical test. |
| Duration | 2 weeks for initial assessment. | 4 weeks. |
| Response Definition | ≥30% reduction in phenylalanine (Phe) levels. | Not explicitly stated in abstract, but evaluated for response-genotype correlates. |
| Dietary Control | Strict dietary control is a challenge. | Controlled dietary phenylalanine. |
| Reference | [5] | [3][4] |
An efficiency test with 20 mg/kg/day of synthetic BH4 over several weeks is recommended to follow an initial 24-48 hour screening test.[10]
Signaling Pathways and Visualization
The metabolic pathway involving phenylalanine hydroxylase is central to understanding the mechanism of sapropterin action.
References
- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. START, a double blind, placebo-controlled pharmacogenetic test of responsiveness to this compound in phenylketonuria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of PAH Genotype on Sapropterin Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaperone-Like Therapy with Tetrahydrobiopterin in Clinical Trials for Phenylketonuria: Is Genotype a Predictor of Response? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylketonuria (PKU) Disease: Symptoms, Causes & Effective Treatments [nivabupa.com]
- 8. This compound Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH4 Deficiency (Tetrahydrobiopterin Deficiency): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 10. Diagnosis, classification, and genetics of phenylketonuria and tetrahydrobiopterin (BH4) deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound therapy in dihydropteridine reductase deficiency: Insight from the first case with molecular diagnosis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sapropterin Dihydrochloride in Murine Models of Phenylketonuria (PKU)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder caused by mutations in the phenylalanine hydroxylase (PAH) gene, leading to deficient activity of the PAH enzyme.[1][2] This deficiency results in the accumulation of phenylalanine (Phe) in the blood and brain, causing severe neurological damage if untreated.[1][2] Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), acts as a pharmacological chaperone for the PAH enzyme.[3][4][5] In responsive individuals, it enhances the residual activity of the mutant PAH enzyme, thereby improving the conversion of phenylalanine to tyrosine and reducing blood Phe levels.[3][4][5] The Pah-enu2 murine model is a widely used animal model that recapitulates the key features of human PKU, making it an invaluable tool for preclinical studies of therapeutic agents like sapropterin dihydrochloride.[6][7]
Mechanism of Action
This compound's primary mechanism of action is to augment the function of the deficient PAH enzyme.[3][4] As a synthetic analog of the natural cofactor BH4, it binds to and stabilizes the mutant PAH enzyme, increasing its catalytic activity and affinity for its substrate, phenylalanine.[3][5] This leads to a more efficient conversion of phenylalanine to tyrosine, thus lowering the concentration of phenylalanine in the blood.[3] Beyond its role with PAH, BH4 is also a critical cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of the neurotransmitters dopamine (B1211576) and serotonin, respectively.[6][7] Elevated brain phenylalanine in PKU can competitively inhibit TH and TPH, leading to neurotransmitter deficiencies.[6][7] Studies in Pah-enu2 mice suggest that high-dose sapropterin therapy may also improve monoamine neurotransmitter turnover.[4][6][7]
Data Presentation
The following tables summarize quantitative data from studies using this compound in the Pah-enu2 murine model of PKU.
Table 1: Biochemical Effects of this compound in Pah-enu2 Mice
| Dosage (mg/kg/day) | Treatment Duration | Parameter | Wild-Type Control | Pah-enu2 Vehicle | Pah-enu2 + Sapropterin | Percent Change vs. Vehicle |
| 100 | 4 days | Brain Biopterin (pmol/mg protein) | ~25 | ~20 | ~45 | +125% |
| 20, 40, 100 | 4 days | Blood Phenylalanine (µmol/L) | Not Reported | ~1800 | No significant change | 0% |
| 20, 40, 100 | 4 days | Brain Phenylalanine (nmol/g) | Not Reported | ~800 | No significant change | 0% |
| 100 | 4 days | Brain Homovanillic Acid (HVA) | Not Reported | ~1.0 (ng/mg tissue) | Increased | Not Quantified |
| 100 | 4 days | Brain 5-Hydroxyindoleacetic Acid (5-HIAA) | Not Reported | ~0.5 (ng/mg tissue) | Increased | Not Quantified |
Data compiled from studies including Harding et al. (2016).[4][6][7]
Table 2: Neurobehavioral Assessments in PKU Murine Models (General Findings)
| Behavioral Test | Deficit Observed in Pah-enu2 Mice | Potential for Improvement with Treatment |
| Open Field Test | Reduced locomotor activity | Expected with effective therapy |
| Novel Object Recognition | Impaired cognitive function | Expected with effective therapy |
| Elevated Plus Maze | Altered anxiety-like behavior | Expected with effective therapy |
| Water Maze Tasks | Deficits in spatial learning and memory | Expected with effective therapy |
This table represents general findings in PKU mouse models and expected outcomes with effective treatments. Specific quantitative data for sapropterin's effects on these behaviors in published studies are limited.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Materials:
- This compound powder
- 1% Ascorbic Acid solution in sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Animal scale
- Oral gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes
2. Preparation of Dosing Solution:
- On the day of dosing, prepare a fresh solution of this compound.
- Calculate the required amount of sapropterin based on the desired dose (e.g., 20, 40, or 100 mg/kg) and the body weight of the mice.
- Dissolve the sapropterin powder in a 1% ascorbic acid solution to the desired final concentration. The ascorbic acid helps to maintain the stability of the compound.[6][7]
- Vortex thoroughly until the powder is completely dissolved.
3. Administration by Oral Gavage:
- Weigh each mouse to determine the precise volume of the dosing solution to be administered. The volume should not exceed 10 mL/kg of body weight.
- Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
- Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.
- Carefully insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
- Slowly administer the calculated volume of the sapropterin solution.
- Gently remove the gavage needle.
- Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Prepare Sapropterin Solution (in 1% Ascorbic Acid)"];
weigh [label="Weigh Pah-enu2 Mice"];
gavage [label="Administer Sapropterin via Oral Gavage (Daily for 4 days)"];
collect_samples [label="Collect Blood and Brain Tissue Samples"];
biochem_analysis [label="Biochemical Analysis (HPLC/MS)"];
neuro_analysis [label="Neurobehavioral Testing"];
data_analysis [label="Data Analysis and Interpretation"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep;
prep -> weigh;
weigh -> gavage;
gavage -> collect_samples;
collect_samples -> biochem_analysis;
gavage -> neuro_analysis [style=dashed];
biochem_analysis -> data_analysis;
neuro_analysis -> data_analysis;
data_analysis -> end;
}
Protocol 2: Measurement of Blood Phenylalanine Levels
1. Materials:
- Capillary tubes or other blood collection supplies
- Microcentrifuge tubes with anticoagulant (e.g., EDTA)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a Tandem Mass Spectrometer (MS/MS)
- Phenylalanine standards
- Reagents for sample preparation (e.g., protein precipitation agents)
2. Blood Collection and Processing:
- Collect blood from the mice via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture at the end of the study).
- Transfer the blood into microcentrifuge tubes containing an anticoagulant.
- Centrifuge the blood samples to separate the plasma.
- Carefully collect the plasma supernatant and store it at -80°C until analysis.
3. HPLC or MS/MS Analysis:
- Prepare the plasma samples by precipitating proteins using an appropriate agent (e.g., perchloric acid or methanol).
- Centrifuge the samples and collect the supernatant.
- Analyze the supernatant using an established HPLC or MS/MS method for amino acid quantification.
- Create a standard curve using known concentrations of phenylalanine to accurately quantify the levels in the plasma samples.
Protocol 3: Measurement of Brain Neurotransmitters and Metabolites
1. Materials:
- Surgical tools for brain dissection
- Liquid nitrogen or dry ice
- Homogenizer
- Centrifuge
- HPLC system with electrochemical or fluorescence detection, or an LC-MS/MS system
- Standards for dopamine, serotonin, HVA, 5-HIAA, and other relevant neurotransmitters
- Reagents for tissue homogenization and sample preparation
2. Brain Tissue Collection and Homogenization:
- At the end of the treatment period, euthanize the mice.
- Rapidly dissect the brain and specific regions of interest (e.g., striatum, cortex).
- Immediately freeze the brain tissue in liquid nitrogen or on dry ice to preserve the integrity of the neurotransmitters.
- Store the tissue at -80°C until analysis.
- On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer (e.g., a solution containing an antioxidant to prevent degradation).
3. HPLC or LC-MS/MS Analysis:
- Centrifuge the homogenate to pellet the cellular debris.
- Filter the supernatant to remove any remaining particulate matter.
- Inject the clear supernatant into the HPLC or LC-MS/MS system.
- Use a validated method with appropriate standards to separate and quantify the levels of dopamine, serotonin, and their metabolites (HVA and 5-HIAA).
subgraph "cluster_pathway" {
label="Neurotransmitter Synthesis Pathway";
bgcolor="#FFFFFF";
"Phenylalanine" [fillcolor="#FBBC05", fontcolor="#202124"];
"Tyrosine" [fillcolor="#FBBC05", fontcolor="#202124"];
"Tryptophan" [fillcolor="#FBBC05", fontcolor="#202124"];
"PAH" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="PAH\n(+ BH4)"];
"TH" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Tyrosine\nHydroxylase\n(+ BH4)"];
"TPH" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Tryptophan\nHydroxylase\n(+ BH4)"];
"L_DOPA" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Dopamine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"5_HTP" [label="5-HTP", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Serotonin" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"High_Phe_PKU" [shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF", label="High Phenylalanine (PKU)"];
"Phenylalanine" -> "PAH" -> "Tyrosine";
"Tyrosine" -> "TH" -> "L_DOPA" -> "Dopamine";
"Tryptophan" -> "TPH" -> "5_HTP" -> "Serotonin";
"High_Phe_PKU" -> "TH" [label="Inhibits", color="#EA4335"];
"High_Phe_PKU" -> "TPH" [label="Inhibits", color="#EA4335"];
}
}
Conclusion
The use of this compound in the Pah-enu2 murine model of PKU provides a valuable preclinical platform to investigate its therapeutic potential. These application notes and protocols offer a framework for designing and conducting studies to evaluate the biochemical and potential neurobehavioral effects of this compound. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data that can inform the clinical development of treatments for PKU.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. High dose this compound therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of Sapropterin Dihydrochloride and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sapropterin (B162354) dihydrochloride (B599025), a synthetic formulation of tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for several aromatic amino acid hydroxylases.[1][2][3][4] Its analysis, along with its metabolites such as dihydrobiopterin (BH2) and biopterin (B10759762) (B), is essential for pharmacokinetic studies, disease monitoring, and drug development.[1][2] Due to the inherent instability and low endogenous concentrations of these pteridine (B1203161) compounds, sensitive and robust analytical methods are required.[1][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of sapropterin and its metabolites in various biological matrices.[2][7][8][9]
This document provides detailed application notes and protocols for the analysis of sapropterin and its metabolites using LC-MS/MS. It includes sample preparation procedures, chromatographic conditions, mass spectrometric parameters, and quantitative data summarized from published literature.
Metabolic Pathway of Sapropterin
Sapropterin (BH4) is the active cofactor that gets converted to quinoid dihydrobiopterin (qBH2) during enzymatic reactions. qBH2 is then reduced back to BH4 by dihydropteridine reductase (DHPR). BH4 can also be oxidized to the more stable dihydrobiopterin (BH2) and subsequently to biopterin (B).[2][3]
Caption: Metabolic pathway of Sapropterin (BH4).
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of sapropterin and its metabolites in different biological matrices.
Table 1: Method Performance in Human Plasma
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Reference |
| Sepiapterin (B94604) | 0.75 - 500 | 0.75 | Not Reported | Not Reported | Not Reported | [1][10] |
| BH4 | 0.5 - 500 | 0.5 | Not Reported | Not Reported | Not Reported | [1][10] |
| BH4 (indirectly as Biopterin) | 5 - 100 | 5 | < 15 | < 15 | Within 15 | [2][9] |
Table 2: Method Performance in Cerebrospinal Fluid (CSF)
| Analyte | Linear Working Range (nmol/L) | Total Analytical Imprecision (%) | Reference |
| BH4 | 3 - 200 | < 14.4 | [7][11] |
| BH2 | 3 - 200 | < 14.4 | [7][11] |
| Neopterin | 3 - 200 | < 14.4 | [7][11] |
| Sepiapterin | 3 - 200 | < 14.4 | [7][11] |
Table 3: Method Performance in Dried Blood Spots (DBS)
| Analyte | Concentration Range (nmol/L) | LOD (nmol/L) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Reference |
| Biopterin | 0 - 100 | 1.5 - 2.5 | 96 - 105 | 97 - 110 | Not Reported | |
| Neopterin | 0 - 100 | 1.5 - 2.5 | 96 - 105 | 97 - 110 | Not Reported |
Table 4: Method Performance in Urine
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Reference |
| Dihydroforms (e.g., BH2) | 25 - 1000 | 25 | < 10.7 | < 10.7 | 76.9 - 121.9 | [12] |
| Oxidized forms (e.g., Biopterin) | 1 - 100 | 1 | < 10.7 | < 10.7 | 76.9 - 121.9 | [12] |
Experimental Workflow
The general workflow for the analysis of sapropterin and its metabolites by LC-MS/MS involves sample collection with stabilization, sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection.
Caption: General workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Protocol 1: Analysis of Sapropterin (as BH4) and Sepiapterin in Human Plasma
This protocol is based on the direct quantification method described by Kaushik et al. (2024).[1][10]
1. Sample Collection and Stabilization:
-
Collect whole blood into tubes containing K2EDTA as an anticoagulant.
-
Immediately treat the blood with 10% ascorbic acid to a final concentration of 1% to stabilize BH4.[1][10]
-
Centrifuge to harvest plasma and store at -70°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
4. Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
BH4: Monitor appropriate precursor and product ions.
-
Sepiapterin: Monitor appropriate precursor and product ions.
-
Internal Standards: Use stable isotope-labeled analogs of the analytes.
-
Protocol 2: Analysis of Pterin (B48896) Metabolites in Cerebrospinal Fluid (CSF)
This protocol is adapted from the method for comprehensive pterin pathway evaluation.[7][11]
1. Sample Collection:
-
Collect CSF and freeze immediately at -80°C.
2. Sample Preparation:
-
Thaw CSF samples on ice.
-
Prepare an internal standard solution containing labeled stable isotopes of the analytes in water with a stabilizer like dithiothreitol (B142953) (DTT) (e.g., 0.2% DTT).[8]
-
Add the internal standard solution to the CSF sample.
-
Vortex the mixture.
-
Transfer the final mixture to an autosampler vial for immediate analysis.[8]
3. Liquid Chromatography:
-
Column: A suitable column for polar analytes, such as a HILIC or a specific pterin analysis column.
-
Mobile Phase: A gradient system appropriate for the separation of polar pterin metabolites.
4. Mass Spectrometry (Tandem MS):
-
Ionization: ESI, positive or negative mode depending on the analytes.
-
Mode: MRM.
-
MRM Transitions: Optimized for each pterin metabolite (BH4, BH2, neopterin, sepiapterin) and their respective internal standards.
Protocol 3: Analysis of Biopterin and Neopterin in Dried Blood Spots (DBS)
This protocol is based on the UPLC-MS/MS method for newborn screening.
1. Sample Collection:
-
Spot whole blood onto a filter paper card and allow it to dry completely.
-
Store the DBS cards in a dry, dark place until analysis.
2. Sample Preparation:
-
Punch out a small disc (e.g., 3 mm) from the DBS card.
-
Place the disc into a well of a microtiter plate.
-
Add an extraction solution containing internal standards (stable isotope-labeled biopterin and neopterin) in a suitable solvent mixture (e.g., methanol/water).
-
Elute the analytes from the DBS disc by shaking or incubation.
-
Transfer the extract for LC-MS/MS analysis.
3. Liquid Chromatography (UPLC):
-
Column: Waters ACQUITY UPLC HSS T3 C18, 1.7 µm, 2.1x50 mm.
-
Column Temperature: 50°C.
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting with 5% mobile phase B, increasing to 90% B over 3.5 minutes.
4. Mass Spectrometry (Tandem MS):
-
Ionization: ESI, positive mode.
-
Mode: MRM.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for biopterin, neopterin, and their internal standards.
Conclusion
The LC-MS/MS methods outlined in these application notes provide the necessary sensitivity, specificity, and throughput for the quantitative analysis of sapropterin dihydrochloride and its metabolites in various biological matrices. Proper sample handling, especially the stabilization of the redox-sensitive BH4, is crucial for obtaining accurate and reliable results. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and clinical diagnostics.
References
- 1. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies Investigating PAH Enzyme Activity in Response to Sapropterin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme. This deficiency results in the accumulation of phenylalanine (Phe) in the blood and brain, which can lead to severe neurological damage if left untreated. Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), the natural cofactor of PAH, is a pharmacological chaperone that can restore or enhance the activity of certain mutant PAH enzymes.[1][2] These application notes provide detailed protocols for in vitro cell culture studies to evaluate the efficacy of Sapropterin Dihydrochloride in enhancing the activity of various PAH enzyme variants.
The provided protocols cover the expression of PAH variants in mammalian cell lines, treatment with this compound, and the subsequent measurement of PAH enzyme activity. These methods are essential for researchers investigating the molecular mechanisms of PKU, screening for responsive PAH mutations, and developing novel therapeutic strategies.
Data Presentation
The following tables summarize quantitative data on the residual activity of various PAH mutants and the clinical response to this compound. This data is crucial for selecting relevant PAH variants for in vitro studies and for correlating in vitro findings with clinical outcomes.
Table 1: Residual Activity of Selected PAH Mutants Expressed in COS-1 Cells
| PAH Mutant | Residual Activity (% of Wild-Type)[3] |
| p.Y417C | 76% |
| p.E390G | 54% |
| p.R261Q | 43% |
| p.I65T | 33% |
| p.E280A | 15% |
| p.R158Q | 5% |
| p.R408W | 2% |
Data from in vitro expression studies in COS-1 cells under standard assay conditions (1 mmol/L L-Phe; 200 µmol/L BH4).[3]
Table 2: Clinical Response to this compound in PKU Patients
| Parameter | Observation |
| Responsive Patient Population | Approximately 20-50% of PKU patients show a response.[2][4] |
| Definition of Responsiveness | ≥30% reduction in blood Phenylalanine levels.[5][6][7][8][9] |
| Effective Dose Range | 5 to 20 mg/kg/day.[6][7] |
| Onset of Action | Significant reduction in blood Phe can be observed within 48-72 hours.[6] |
Experimental Protocols
Protocol 1: Expression of PAH Variants in COS-7 Cells
This protocol describes the transient transfection of COS-7 cells to express wild-type or mutant PAH enzymes.
Materials:
-
COS-7 cells (ATCC® CRL-1651™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Expression vector containing the PAH cDNA (wild-type or mutant)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed COS-7 cells in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the PAH expression vector into 125 µL of Opti-MEM™.
-
In a separate tube, add 3.75 µL of Lipofectamine® 3000 reagent to 125 µL of Opti-MEM™.
-
Combine the diluted DNA and the diluted Lipofectamine® 3000 reagent. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL of the DNA-lipid complex to each well containing the COS-7 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 to allow for PAH protein expression.
Protocol 2: this compound Dose-Response Study
This protocol outlines the treatment of PAH-expressing cells with varying concentrations of this compound to determine its effect on enzyme activity.
Materials:
-
PAH-expressing COS-7 cells (from Protocol 1)
-
This compound stock solution (10 mM in water)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Procedure:
-
Prepare Sapropterin Dilutions: Prepare a series of dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 100 µM (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: 48 hours post-transfection, aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
Protocol 3: Preparation of Cell Lysates
This protocol describes the lysis of cells to extract the expressed PAH enzyme for activity assays.
Materials:
-
Treated COS-7 cells (from Protocol 2)
-
Ice-cold PBS
-
Ice-cold Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EGTA, with freshly added protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Washing: Place the 6-well plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 200 µL of ice-cold Lysis Buffer to each well. Incubate on ice for 20 minutes with occasional gentle rocking.
-
Harvesting: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble PAH enzyme, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing the PAH activity.
Protocol 4: Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay
This protocol details the measurement of PAH enzyme activity in the prepared cell lysates.
Materials:
-
Cell lysates (from Protocol 3)
-
PAH Reaction Buffer (0.1 M HEPES, pH 7.0)
-
L-Phenylalanine stock solution (100 mM)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) stock solution (10 mM) or this compound
-
Catalase stock solution (10 mg/mL)
-
Ferrous ammonium (B1175870) sulfate (B86663) stock solution (10 mM)
-
Trichloroacetic acid (TCA) solution (1 M)
-
Microplate reader or HPLC system
Procedure:
-
Reaction Mixture Preparation: For each reaction, prepare a master mix in a microcentrifuge tube on ice. For a final volume of 100 µL:
-
PAH Reaction Buffer (to make up the final volume)
-
10 µL of 10 mM L-Phenylalanine (final concentration: 1 mM)
-
2 µL of 10 mM BH4 (final concentration: 200 µM)
-
1 µL of 10 mg/mL Catalase (final concentration: 0.1 mg/mL)
-
1 µL of 10 mM Ferrous ammonium sulfate (final concentration: 100 µM)
-
-
Enzyme Reaction:
-
Add 20-50 µg of cell lysate protein to each well of a 96-well plate or a microcentrifuge tube.
-
Initiate the reaction by adding the reaction mixture to the cell lysate.
-
Incubate at 25°C for 30-60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M TCA.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Tyrosine Quantification: Analyze the supernatant for the amount of L-Tyrosine produced using a suitable method, such as HPLC with fluorescence detection (as described in Protocol 5).
Protocol 5: Quantification of L-Tyrosine by HPLC with Fluorescence Detection
This protocol provides a method for quantifying the L-Tyrosine produced in the PAH enzyme activity assay.
Materials:
-
Supernatant from the enzyme assay (from Protocol 4)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 5% Acetonitrile in water
-
L-Tyrosine standards (for calibration curve)
Procedure:
-
HPLC Setup:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the fluorescence detector to an excitation wavelength of 215 nm and an emission wavelength of 283 nm.
-
-
Standard Curve: Prepare a series of L-Tyrosine standards in the reaction buffer with TCA (e.g., 0, 10, 25, 50, 100, 200 µM). Inject each standard into the HPLC system to generate a standard curve.
-
Sample Analysis: Inject 20 µL of the supernatant from the terminated enzyme reactions into the HPLC system.
-
Data Analysis:
-
Identify the L-Tyrosine peak based on its retention time compared to the standard.
-
Quantify the amount of L-Tyrosine in each sample by comparing the peak area to the standard curve.
-
Calculate the specific activity of the PAH enzyme as nmol of Tyrosine produced per minute per mg of total protein.
-
Mandatory Visualizations
Caption: Mechanism of this compound in PKU.
Caption: In Vitro Experimental Workflow.
Caption: Logical Relationship of Dose-Response Experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of PAH Genotype on Sapropterin Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WMER - West Midlands Evidence Repository [westmid.openrepository.com]
- 8. researchgate.net [researchgate.net]
- 9. International best practice for the evaluation of responsiveness to this compound in patients with phenylketonuria - BEUN Dijital Veri Yönetim Sistemi [dvys.beun.edu.tr]
Administration of Sapropterin Dihydrochloride in Animal Studies via Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of sapropterin (B162354) dihydrochloride (B599025) to animal models via gavage. This document is intended to serve as a practical guide for researchers in preclinical drug development and related fields.
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1][2] Its administration in animal models is essential for studying its therapeutic potential in various conditions, such as phenylketonuria (PKU), and for understanding its pharmacokinetic and pharmacodynamic properties.[1][3]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various animal studies involving the oral gavage of this compound.
Table 1: Dosage Regimens in Different Animal Models
| Animal Model | Dosage Range (mg/kg/day) | Dosing Frequency | Study Duration | Key Findings | Reference(s) |
| Mice | 20 - 250 | Daily | 4 days - 78 weeks | Increased brain biopterin (B10759762) at 100 mg/kg. No change in blood phenylalanine.[1] Long-term studies assessed carcinogenicity.[4][5] | [1][4][5] |
| Rats | 10 - 400 | Daily | Single dose - 104 weeks | Tmax ~2 hours. Bioavailability 7-12%.[4] Reduced pulmonary hypertension at 100 mg/kg/day.[6] No effects on fertility up to 400 mg/kg/day.[4][5] | [4][5][6] |
| Rabbits | up to 600 | Daily | During organogenesis | Teratogenicity studies conducted.[4][5] | [4][5] |
| Monkeys | Not specified | Single dose | Not specified | Tmax ~3 hours. Bioavailability ~9%.[4] | [4] |
| Dogs | up to 100 | Single dose | Not specified | No cardiovascular effects observed.[4] | [4] |
Table 2: Pharmacokinetic Parameters Following Oral Gavage
| Animal Model | Dose (mg/kg) | Tmax (hours) | Bioavailability (%) | Key Notes | Reference(s) |
| Mice | Not specified | ~1 | Not specified | Rapid absorption noted.[4] | [4] |
| Rats | 100 | ~2 | 7 - 12 | Rapid absorption.[4] | [4] |
| Monkeys | Not specified | ~3 | ~9 | Absorption is slower compared to rodents.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a this compound solution suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
1% Ascorbic acid solution (or sterile water/apple juice as per study design)[1][7]
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average body weight, and the desired dose (mg/kg).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Prepare a 1% ascorbic acid solution by dissolving ascorbic acid in sterile water. This vehicle helps to protect sapropterin from oxidation.[1][8] Alternatively, sterile water or apple juice can be used as a vehicle.[7]
-
Dissolve the compound: Add the weighed this compound powder to a volumetric flask. Gradually add the vehicle while vortexing to ensure complete dissolution. It may take a few minutes for the tablets to dissolve and they may not dissolve completely.[7]
-
Adjust the final volume: Once the powder is dissolved, add the vehicle to the final desired volume to achieve the target concentration.
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, protect it from light and store at 2-8°C. The stability of the solution under these conditions should be validated.
Protocol 2: Oral Gavage Administration in Rodents
This protocol outlines the standard procedure for administering the prepared this compound solution to mice or rats via oral gavage.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (flexible or rigid, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the animal. For mice, scruff the neck and back to immobilize the head and body. For rats, a similar but firmer grip is required.
-
Ensure the animal's body is held in a straight line from head to tail to facilitate the passage of the gavage needle.
-
-
Dose Calculation and Syringe Preparation:
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the side of the animal's mouth, passing it over the tongue.
-
Advance the needle along the esophagus. You should not feel any resistance. If resistance is met, withdraw the needle and re-insert.
-
The correct placement can be confirmed by the lack of respiratory distress and the smooth passage of the needle to a pre-measured length (from the tip of the nose to the last rib).
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Administer the substance at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.
-
Visualizations
Signaling Pathway of Sapropterin (BH4) as a Cofactor
Caption: Role of Sapropterin (BH4) as a cofactor in key metabolic pathways.
Experimental Workflow for Oral Gavage Study
Caption: A typical experimental workflow for an oral gavage study in animals.
References
- 1. High dose this compound therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin (BH4), a cofactor for nNOS, restores gastric emptying and nNOS expression in female diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of tetrahydrobiopterin oral treatment in hypoxia-induced pulmonary hypertension in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. US20230241069A1 - Sapropterin Formulation - Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. nc3rs.org.uk [nc3rs.org.uk]
Application Notes and Protocols for Measuring Phenylalanine Hydroxylase Activity with Sapropterin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for measuring the enzymatic activity of phenylalanine hydroxylase (PAH) in the presence of its synthetic cofactor, sapropterin (B162354) dihydrochloride (B599025). This document is intended to guide researchers in setting up and performing robust in vitro assays to evaluate the efficacy of sapropterin and other potential therapeutic agents for Phenylketonuria (PKU).
Introduction
Phenylketonuria is an autosomal recessive metabolic disorder caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase enzyme.[1] This enzyme catalyzes the conversion of phenylalanine to tyrosine, a rate-limiting step in phenylalanine metabolism.[2] Deficient PAH activity results in the accumulation of toxic levels of phenylalanine in the blood and brain, leading to severe neurological damage if left untreated.[1]
Sapropterin dihydrochloride is a synthetic formulation of tetrahydrobiopterin (B1682763) (BH4), the natural cofactor for PAH.[3][4] It acts as a pharmacological chaperone, enhancing the activity of residual mutant PAH enzymes.[5][6] Sapropterin is thought to work by stabilizing the PAH protein structure and promoting its proper folding, thereby increasing the catalytic activity and reducing phenylalanine levels in responsive patients.[6][7]
These protocols describe methods to measure PAH activity in vitro, which are essential for understanding the molecular mechanisms of PKU, screening for novel therapeutic compounds, and characterizing the responsiveness of different PAH mutations to sapropterin.
Signaling Pathway of PAH Activation by Sapropterin
The interaction between sapropterin (BH4), phenylalanine, and the PAH enzyme is a complex regulatory process. Phenylalanine acts as both a substrate and an allosteric activator of PAH. Sapropterin, as the cofactor, is essential for the catalytic hydroxylation of phenylalanine to tyrosine. In some mutant forms of PAH, the enzyme is unstable and prone to misfolding and degradation. Sapropterin can bind to these mutant enzymes, acting as a chaperone to stabilize their conformation and restore some level of enzymatic activity.
Caption: Phenylalanine Hydroxylase (PAH) activation by its substrate and cofactor.
Experimental Protocols
This section provides a detailed protocol for an in vitro assay to measure the enzymatic activity of recombinant human PAH. This assay can be adapted to assess the effect of this compound on wild-type and mutant PAH enzymes.
Protocol 1: In Vitro Phenylalanine Hydroxylase Activity Assay
This protocol is based on the quantification of tyrosine, the product of the PAH-catalyzed reaction, using high-performance liquid chromatography (HPLC) or a fluorescence-based method.
Materials and Reagents:
-
Recombinant human PAH (wild-type or mutant)
-
L-phenylalanine
-
This compound (or 6R-BH4)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
HEPES buffer (or other suitable buffer)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for reaction quenching
-
Mobile phase for HPLC (e.g., 0.1% acetic acid)
-
Tyrosine standard for calibration curve
-
96-well plates (black plates for fluorescence assays)
Instrumentation:
-
HPLC system with a C18 column and a fluorescence or UV detector
-
or a fluorescence plate reader
-
Incubator or water bath
-
Centrifuge
Experimental Workflow:
Caption: General workflow for an in vitro PAH enzymatic activity assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-phenylalanine in the assay buffer.
-
Prepare a fresh stock solution of this compound in an oxygen-free buffer containing DTT to prevent oxidation.
-
Prepare a stock solution of recombinant PAH enzyme in a suitable storage buffer. The concentration should be determined empirically.
-
Prepare the assay buffer (e.g., 100 mM HEPES, pH 7.0) containing catalase and ferrous ammonium sulfate.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of L-phenylalanine (substrate).
-
Add varying concentrations of this compound (cofactor).
-
Include control wells:
-
No enzyme control (to measure non-enzymatic tyrosine formation).
-
No substrate control.
-
No cofactor control.
-
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25-37°C) for a few minutes.
-
Initiate the reaction by adding the PAH enzyme to each well.
-
Incubate the plate at the chosen temperature for a specific time (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution such as perchloric acid or trichloroacetic acid.
-
Centrifuge the plate to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Detection of Tyrosine:
-
HPLC Method: Inject the supernatant onto an HPLC system equipped with a C18 column. Elute with an appropriate mobile phase and detect tyrosine using a fluorescence detector (excitation ~275 nm, emission ~303 nm) or a UV detector.
-
Fluorescence Plate Reader Method: A coupled enzyme assay can be used where the production of a fluorescent product is proportional to the amount of tyrosine formed.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of tyrosine.
-
Calculate the concentration of tyrosine produced in each well based on the standard curve.
-
Determine the specific activity of the PAH enzyme (e.g., in nmol of tyrosine/min/mg of enzyme).
-
Plot the enzyme activity as a function of substrate or cofactor concentration to determine kinetic parameters.
-
Data Presentation
Quantitative data from PAH activity assays should be summarized in tables for clear comparison.
Table 1: Michaelis-Menten Kinetic Parameters for PAH
| Enzyme Variant | Sapropterin (BH4) Conc. (µM) | Km for Phenylalanine (µM) | Vmax (nmol/min/mg) | Reference |
| Wild-type PAH | 75 | 252 - 561 | Varies with conditions | [8][9] |
| Mutant PAH (example) | 75 | Varies | Varies | [10] |
| Wild-type PAH | 200 | Not specified | Not specified | [11] |
| Wild-type PAH | Variable | 130 (Kd) | Not specified | [12] |
Table 2: Dose-Response of Sapropterin in Clinical Studies
| Sapropterin Dose (mg/kg/day) | Mean Reduction in Blood Phenylalanine (%) | Study Population | Reference |
| 5 | ~20-25 | PKU patients | [2][13] |
| 10 | ~28-46 | PKU patients | [2][7][13] |
| 20 | ~30-55 | PKU patients | [7][13] |
Table 3: Residual Activity of PAH Mutants
| PAH Mutant | Residual Activity (%) | Responsiveness to BH4 | Reference |
| p.Y417C | 76 | Not specified | [11] |
| p.E390G | 54 | Not specified | [11] |
| p.R261Q | 43 | Not specified | [11] |
| p.I65T | 33 | Not specified | [11] |
| p.E280A | 15 | Not specified | [11] |
| p.R158Q | 5 | Not specified | [11] |
| p.R408W | 2 | Not specified | [11] |
Conclusion
The provided protocols and information offer a comprehensive guide for researchers to measure the enzymatic activity of phenylalanine hydroxylase in the presence of this compound. These assays are crucial for advancing our understanding of PKU and for the development of new therapeutic strategies. The detailed methodologies and data presentation formats will aid in the consistent and comparable evaluation of PAH-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. New era in treatment for phenylketonuria: Pharmacologic therapy with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sapropterin: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The activity of wild-type and mutant phenylalanine hydroxylase and its regulation by phenylalanine and tetrahydrobiopterin at physiological and pathological concentrations: an isothermal titration calorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for Developing Stable Formulations of Sapropterin Dihydrochloride for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for preparing and evaluating stable formulations of Sapropterin Dihydrochloride intended for experimental use. The information compiled is aimed at ensuring the integrity and reliability of this compound in research settings.
Introduction to this compound Stability
This compound, the synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for phenylalanine hydroxylase (PAH) and other enzymes involved in neurotransmitter synthesis.[1][2] Its inherent instability, particularly in aqueous solutions, poses a significant challenge for its experimental application. The primary degradation pathway for this compound is oxidation, which can be accelerated by factors such as pH, light, and temperature.[3] Therefore, the development of stable formulations is paramount to obtaining accurate and reproducible experimental results.
The most common strategy to enhance the stability of this compound in formulations is the inclusion of antioxidants, with ascorbic acid being a widely used excipient.[3][4] Maintaining an acidic pH also contributes to the stability of the molecule in solution.
Phenylalanine Metabolism and the Role of Sapropterin (BH4)
Sapropterin, as the cofactor BH4, is essential for the enzymatic conversion of phenylalanine to tyrosine by phenylalanine hydroxylase (PAH).[5][6][7] This is the rate-limiting step in the catabolism of phenylalanine. In the absence of sufficient BH4, this conversion is impaired, leading to elevated levels of phenylalanine in the blood, a condition known as hyperphenylalaninemia, which includes phenylketonuria (PKU).[5][6]
Recommended Formulation for Experimental Oral Solution
For experimental purposes, a simple aqueous formulation with an antioxidant and a pH-adjusting agent is recommended. The following formulation is a starting point and can be optimized based on specific experimental needs.
Table 1: Recommended Formulation for a 10 mg/mL this compound Experimental Solution
| Component | Concentration (mg/mL) | Purpose |
| This compound | 10 | Active Pharmaceutical Ingredient (API) |
| Ascorbic Acid | 2-5 | Antioxidant |
| Citric Acid (or buffer) | q.s. to pH 3.0-4.0 | pH adjustment/buffering agent |
| Purified Water | q.s. to final volume | Vehicle |
Protocol for Preparation of Experimental Solution (10 mL)
-
Weigh 100 mg of this compound and 20-50 mg of Ascorbic Acid.
-
In a calibrated volumetric flask, dissolve the Ascorbic Acid in approximately 8 mL of purified water.
-
Add the this compound to the ascorbic acid solution and gently swirl to dissolve.
-
Adjust the pH of the solution to 3.0-4.0 using a dilute solution of citric acid or a suitable acidic buffer.
-
Add purified water to bring the final volume to 10 mL.
-
Filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the prepared solution at 2-8°C and protect from light.
Stability Testing Protocol
A comprehensive stability study is crucial to determine the shelf-life and appropriate storage conditions for the experimental formulation. The following protocol outlines a typical stability study.
Storage Conditions and Time Points
Table 2: Recommended Storage Conditions and Testing Schedule
| Storage Condition | Time Points (Months) |
| Long-term | |
| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 |
Analytical Tests
At each time point, the following tests should be performed on the stored samples.
Table 3: Analytical Tests for Stability Assessment
| Test Parameter | Acceptance Criteria | Method Reference |
| Appearance | Clear, colorless to slightly yellowish solution | Visual Inspection |
| pH | Within ± 0.2 units of the initial pH | pH Meter |
| Assay (Potency) | 90.0% - 110.0% of the initial concentration | HPLC (Protocol 5.1) |
| Degradation Products | Individual impurities ≤ 0.2%, Total impurities ≤ 1.0% | HPLC (Protocol 5.1) |
Analytical Methodologies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.
Stability-Indicating HPLC Method
This method is adapted from published procedures for the analysis of Sapropterin and its impurities.[1][2]
Table 4: HPLC Method Parameters
| Parameter | Specification |
| Column | Ion-exchange Partisil® 10 SCX-250A (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.03 M Sodium Dihydrogen Phosphate (NaH₂PO₄) in water, pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 20 minutes |
Protocol for HPLC Analysis
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Sample Preparation: Dilute the experimental solution with the mobile phase to a theoretical concentration of 100 µg/mL of this compound.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the assay of this compound and the percentage of impurities in the sample by comparing the peak areas to the standard.
Degradation Pathway of this compound
The primary degradation pathway of this compound involves oxidation. Understanding these degradation products is crucial for developing a stability-indicating analytical method.
Data Presentation and Interpretation
All quantitative data from the stability study should be summarized in tables for easy comparison.
Table 5: Example Stability Data for this compound Solution at 40°C / 75% RH
| Time Point (Months) | Appearance | pH | Assay (%) | 7,8-Dihydrobiopterin (%) | Total Impurities (%) |
| 0 | Clear, colorless | 3.5 | 100.2 | < 0.05 | 0.15 |
| 1 | Clear, colorless | 3.5 | 98.5 | 0.10 | 0.25 |
| 3 | Clear, slightly yellow | 3.4 | 95.1 | 0.25 | 0.45 |
| 6 | Clear, yellow | 3.4 | 91.3 | 0.45 | 0.80 |
Based on the data, the shelf-life of the experimental solution can be determined by identifying the time point at which any of the stability parameters fall outside the acceptance criteria.
By following these application notes and protocols, researchers can develop and validate stable formulations of this compound, ensuring the quality and reliability of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230241069A1 - Sapropterin Formulation - Google Patents [patents.google.com]
- 4. jddtonline.info [jddtonline.info]
- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine Hydroxylase [bio.davidson.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Sapropterin Dihydrochloride in Studying Neurotransmitter Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapropterin (B162354) dihydrochloride (B599025), a synthetic formulation of tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylase enzymes.[1][2] Its primary role in medicine is the treatment of phenylketonuria (PKU), a genetic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[3][4][5] By acting as a pharmacological chaperone, sapropterin dihydrochloride enhances the activity of residual PAH, thereby reducing elevated levels of phenylalanine in the blood.[3][6]
Beyond its effects on phenylalanine metabolism, this compound is a critical tool for researchers studying the metabolism of monoamine neurotransmitters. BH4 is an indispensable cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine, norepinephrine, epinephrine, and serotonin (B10506).[1][2][7][8] Deficiencies in BH4 or impaired enzyme function can lead to neurological symptoms due to neurotransmitter imbalances.[9] This document provides detailed application notes and protocols for the use of this compound in neurotransmitter metabolism research.
Mechanism of Action in Neurotransmitter Synthesis
This compound functions by supplementing the endogenous pool of BH4.[3] This cofactor is essential for the following enzymatic reactions in the neurotransmitter synthesis pathway:
-
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. While primarily associated with PKU, this step is also the initial phase in the synthesis of catecholamines from phenylalanine.[3][6][8]
-
Tyrosine Hydroxylase (TH): Catalyzes the conversion of tyrosine to L-DOPA, the precursor to dopamine. This is the rate-limiting step in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[2][8]
-
Tryptophan Hydroxylase (TPH): Converts tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin. This is the rate-limiting step in serotonin synthesis.[2][8]
By providing exogenous BH4, this compound can potentially increase the activity of these hydroxylases, leading to enhanced synthesis of their respective neurotransmitter products.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on neurotransmitter metabolism.
Table 1: Effect of this compound on Urinary Monoamine Metabolites in PKU Patients
| Metabolite | Baseline Concentration (vs. Healthy Controls) | Change After 1 Month of Sapropterin (20 mg/kg/day) |
| Dopamine (DA) | Significantly Lower (p < 0.001) | Not specified |
| Homovanillic Acid (HVA) | Significantly Lower (p < 0.001) | Significant Increase (p = 0.015) |
| 3-Methoxytyramine (3MT) | Significantly Lower (p < 0.001) | Not specified |
| Serotonin (5HT) | Significantly Lower (p < 0.001) | Not specified |
| 5-Hydroxyindoleacetic Acid (5HIAA) | Significantly Lower (p < 0.001) | Declining trend in definitive responders over 1 year (p = 0.019) |
Data adapted from Douglas et al. (2013).[10]
Table 2: Effect of High-Dose this compound on Brain Monoamine Turnover in a Murine PKU Model (Pahenu2/enu2 mice)
| Treatment Group | Brain Biopterin Content | Brain Phenylalanine | Brain Dopamine & Serotonin | Brain HVA & 5-HIAA |
| Sapropterin (100 mg/kg/day for 4 days) | Significant Increase | Unchanged | Unchanged | Increased |
| Sapropterin (20 or 40 mg/kg/day for 4 days) | No significant increase | Unchanged | Unchanged | Not specified |
Data adapted from Winn et al. (2016).[11]
Mandatory Visualizations
References
- 1. Sapropterin | C9H15N5O3 | CID 135398654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sapropterin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound for the treatment of hyperphenylalaninemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Review Report: this compound (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound therapy in dihydropteridine reductase deficiency: Insight from the first case with molecular diagnosis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of sapropterin on urinary monoamine metabolites in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High dose this compound therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sapropterin Dihydrochloride in Cardiovascular Disease Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several key enzymes, including nitric oxide synthase (NOS). In the context of cardiovascular disease, dysfunction of endothelial NOS (eNOS) is a critical pathological event. Under conditions of oxidative stress, a deficiency in BH4 can lead to "eNOS uncoupling," where the enzyme produces superoxide (B77818) radicals instead of the vasoprotective nitric oxide (NO). This switch contributes to endothelial dysfunction, inflammation, and the progression of various cardiovascular pathologies. Sapropterin dihydrochloride, by repleting BH4 levels, offers a promising therapeutic strategy to "recouple" eNOS, restore NO bioavailability, and mitigate cardiovascular damage.
These application notes provide detailed protocols and data for the use of this compound in preclinical research models of cardiovascular disease, including diabetic embryopathy, and proposed experimental designs for atherosclerosis, hypertension, and myocardial ischemia-reperfusion injury.
Mechanism of Action: eNOS Coupling
Under physiological conditions, eNOS, in the presence of its cofactor BH4 and substrate L-arginine, produces nitric oxide (NO), which is crucial for vasodilation and vascular health. However, in pathological states characterized by high oxidative stress, BH4 is oxidized to dihydrobiopterin (BH2). This leads to a state of relative BH4 deficiency, causing eNOS to become "uncoupled." In this uncoupled state, eNOS transfers electrons to molecular oxygen in an unregulated manner, generating superoxide (O2•−) instead of NO. Superoxide can further react with any available NO to form peroxynitrite (ONOO−), a potent oxidant that exacerbates vascular damage. This compound supplementation aims to restore the intracellular pool of BH4, thereby recoupling eNOS to favor NO production over superoxide generation.
Figure 1: Mechanism of eNOS coupling and uncoupling, and the role of sapropterin.
Application in a Pregestational Diabetes Mellitus Mouse Model to Prevent Congenital Heart Defects
Maternal diabetes is a significant risk factor for congenital heart defects (CHDs) in offspring, partly due to increased oxidative stress and subsequent eNOS uncoupling in the developing heart. Research has demonstrated that sapropterin treatment in diabetic dams can mitigate these effects.
Experimental Protocol
A study by Engineer et al. (2018) provides a detailed protocol for this application[1][2][3][4].
-
Animal Model:
-
Species: C57BL/6 mice.
-
Induction of Diabetes: Adult female mice are injected with streptozotocin (B1681764) (STZ) at 50 mg/kg body weight, intraperitoneally, for five consecutive days to induce pregestational diabetes[5]. Diabetes is confirmed by blood glucose levels exceeding 11 mmol/L[5]. Control mice receive saline injections.
-
Breeding: Diabetic or control female mice are bred with normal C57BL/6 male mice. The morning of vaginal plug detection is designated as embryonic day 0.5 (E0.5)[5].
-
-
This compound Administration:
-
Assessment of Outcomes:
-
Histological Analysis of CHDs: Fetal hearts are collected at E18.5 and fixed for histological sectioning to identify structural abnormalities[1][2].
-
eNOS Dimerization (Western Blot): Fetal heart tissue is homogenized and subjected to low-temperature SDS-PAGE to separate eNOS dimers from monomers, followed by Western blotting to assess the dimer-to-monomer ratio as an indicator of eNOS coupling[1][2].
-
Reactive Oxygen Species (ROS) Production: Dihydroethidium (DHE) staining is performed on frozen sections of fetal hearts to visualize and quantify superoxide production[1][2].
-
Cell Proliferation: Immunohistochemistry for proliferation markers like Ki67 is performed on fetal heart sections to assess cardiomyocyte proliferation[1][2].
-
Echocardiography: Fetal cardiac function can be assessed at E18.5, with measurements including left ventricular fractional shortening and ejection fraction[3].
-
Figure 2: Experimental workflow for sapropterin in a pregestational diabetes mouse model.
Quantitative Data Summary
| Parameter | Control Group | Diabetic Group | Diabetic + Sapropterin Group | Reference |
| Incidence of CHDs | 0% | 59% | 27% | [1][2][3] |
| LV Fractional Shortening (%) at E18.5 | Normal | Significantly Decreased | Recovered to Normal | [3] |
| LV Ejection Fraction (%) at E18.5 | Normal | Significantly Decreased | Recovered to Normal | [3] |
| eNOS Dimer/Monomer Ratio in Fetal Heart | High | Low | Increased | [1][2] |
| ROS Levels in Fetal Heart | Low | High | Lowered | [1][2] |
Proposed Application in an Atherosclerosis Mouse Model
Atherosclerosis is a chronic inflammatory disease characterized by endothelial dysfunction and lipid accumulation in the arterial wall. Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are a widely used model for atherosclerosis research.
Proposed Experimental Protocol
-
Animal Model:
-
Species: ApoE-/- mice.
-
Diet: High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol) to induce atherosclerotic plaque formation.
-
-
This compound Administration:
-
Dose: A starting dose of 10-20 mg/kg/day is proposed, based on effective doses in other models and safety data[6][7]. Dose-ranging studies may be necessary.
-
Route: Oral administration, either mixed in the diet, drinking water, or via oral gavage.
-
Duration: Treatment for 8-12 weeks, concurrent with the high-fat diet feeding.
-
-
Assessment of Outcomes:
-
Atherosclerotic Plaque Analysis:
-
En face analysis of the aorta after Oil Red O staining to quantify total plaque area.
-
Histological analysis of the aortic root sections stained with Hematoxylin and Eosin (H&E) for plaque size and morphology, Masson's trichrome for collagen content (fibrous cap thickness), and specific antibodies for macrophage infiltration (e.g., Mac-2/Galectin-3).
-
-
Vascular Function: Assessment of endothelium-dependent and -independent vasodilation in isolated aortic rings using a wire myograph.
-
Oxidative Stress Markers: Measurement of superoxide production in aortic segments using DHE staining or lucigenin-enhanced chemiluminescence. Plasma levels of oxidized LDL or isoprostanes can also be measured.
-
Plasma Lipid Profile: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Proposed Quantitative Data Table
| Parameter | Control (ApoE-/- on normal diet) | Atherosclerosis (ApoE-/- on high-fat diet) | Atherosclerosis + Sapropterin |
| Aortic Plaque Area (%) | |||
| Aortic Root Lesion Size (µm²) | |||
| Plaque Macrophage Content (%) | |||
| Endothelium-Dependent Vasodilation (%) | |||
| Aortic Superoxide Production (RLU) |
Proposed Application in a Hypertension Rat Model
Spontaneously hypertensive rats (SHRs) are a common genetic model of hypertension that exhibits endothelial dysfunction.
Proposed Experimental Protocol
-
Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
-
This compound Administration:
-
Assessment of Outcomes:
-
Blood Pressure Monitoring: Systolic and diastolic blood pressure measured non-invasively using the tail-cuff method or invasively via telemetry.
-
Vascular Function: Endothelium-dependent relaxation of isolated mesenteric arteries or aortas in response to acetylcholine.
-
Nitric Oxide Metabolites: Measurement of nitrite (B80452) and nitrate (B79036) (NOx) levels in plasma and urine as an indicator of NO production.
-
Cardiac Hypertrophy and Fibrosis: Assessment of heart weight to body weight ratio and histological analysis of cardiac tissue for myocyte size and collagen deposition (e.g., using Picrosirius Red staining).
-
Proposed Quantitative Data Table
| Parameter | WKY Control | SHR Control | SHR + Sapropterin |
| Systolic Blood Pressure (mmHg) | |||
| Endothelium-Dependent Vasodilation (%) | |||
| Plasma NOx (µM) | |||
| Heart Weight/Body Weight Ratio | |||
| Cardiac Collagen Content (%) |
Proposed Application in a Myocardial Ischemia-Reperfusion (I/R) Injury Rat Model
Myocardial I/R injury involves significant oxidative stress and inflammation, where eNOS uncoupling can play a detrimental role.
Proposed Experimental Protocol
-
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
I/R Injury Induction: Anesthesia followed by thoracotomy and ligation of the left anterior descending (LAD) coronary artery for a defined period (e.g., 30-45 minutes), followed by reperfusion (removal of the ligature) for a period of 2-24 hours.
-
-
This compound Administration:
-
Assessment of Outcomes:
-
Infarct Size Measurement: Staining of heart sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).
-
Cardiac Function: Echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after I/R.
-
Apoptosis: TUNEL staining of heart tissue sections to quantify cardiomyocyte apoptosis.
-
Inflammatory Markers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in the myocardial tissue or plasma.
-
Oxidative Stress: Measurement of malondialdehyde (MDA) levels or myeloperoxidase (MPO) activity in the myocardial tissue.
-
Figure 3: Proposed workflow for sapropterin in a myocardial ischemia-reperfusion model.
Proposed Quantitative Data Table
| Parameter | Sham | I/R + Vehicle | I/R + Sapropterin |
| Infarct Size/Area at Risk (%) | |||
| LVEF (%) post-I/R | |||
| Apoptotic Cardiomyocytes (%) | |||
| Myocardial TNF-α (pg/mg protein) | |||
| Myocardial MDA (nmol/mg protein) |
Conclusion
This compound presents a valuable tool for investigating the role of eNOS uncoupling in various cardiovascular disease models. The provided protocols, both established and proposed, offer a framework for researchers to explore the therapeutic potential of restoring BH4 levels in preclinical settings. Careful consideration of the animal model, drug administration regimen, and appropriate outcome measures is crucial for obtaining robust and translatable data.
References
- 1. mdpi.com [mdpi.com]
- 2. Sapropterin reduces coronary artery malformation in offspring of pregestational diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of blood pressure variability by combination therapy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolomics analysis in rat hearts with ischemia/reperfusion injury after diazoxide postconditioning [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sapropterin Dihydrochloride stability and degradation in aqueous solutions for laboratory use
Welcome to the technical support center for the laboratory use of Sapropterin (B162354) Dihydrochloride (B599025). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving aqueous solutions of sapropterin dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other common laboratory solvents?
A1: this compound is very soluble in water, with a solubility greater than 1 g/mL.[1][2] It is sparingly soluble in methanol (B129727) (10 mg/mL) and ethanol (B145695) (0.9 mg/mL), and practically insoluble in aprotic solvents like diethyl ether.[1]
Q2: How stable is this compound in an aqueous solution?
A2: While stable in its solid form, this compound is unstable in aqueous solutions, particularly at neutral or alkaline pH.[1][3] Its degradation is primarily due to auto-oxidation.[2][3] The rate of degradation is influenced by several factors, including pH, temperature, concentration, and exposure to light and oxygen.[4][5][6]
Q3: What are the main degradation products of this compound in aqueous solutions?
A3: The predominant degradation pathway is oxidation, leading to the formation of 7,8-dihydrobiopterin (BH2) and biopterin (B10759762) (B).[2] Other identified degradation products and impurities can include biolumazines and the (6S)-sapropterin epimer.[7]
Q4: What is the recommended procedure for preparing an aqueous solution of this compound for laboratory use?
A4: To prepare an aqueous solution, dissolve the desired amount of this compound powder or tablets in water or a slightly acidic buffer (e.g., 0.1 N HCl) and stir until dissolved.[4][8] For tablet formulations, small, visible particles from excipients may remain, which should not affect the effectiveness of the solution.[8][9] It is recommended to use the solution shortly after preparation, ideally within 15-20 minutes.[8][9]
Q5: What are the optimal storage conditions for aqueous solutions of this compound?
A5: Aqueous solutions of this compound are not stable and should be used immediately after preparation. If short-term storage is necessary, acidic solutions (e.g., in 0.1 N HCl) are more stable and can be stored for several weeks at -20°C.[4] For solid this compound, it should be stored in a tightly closed container, protected from moisture and light.[8] Some commercial powder formulations recommend storage in a freezer to maintain product quality.[10]
Troubleshooting Guide
Issue: The prepared this compound solution has turned yellow.
-
Possible Cause: This is a visual indicator of oxidation, the primary degradation pathway for sapropterin in aqueous solutions.[4]
-
Solution:
-
Prepare fresh solutions immediately before use.
-
If possible, prepare the solution in a slightly acidic buffer (e.g., 0.1 N HCl) to improve stability.[4]
-
Minimize the solution's exposure to light and atmospheric oxygen during preparation and use.
-
Issue: Inconsistent results in experiments using this compound solutions.
-
Possible Cause 1: Degradation of the active compound. The concentration of active sapropterin can decrease over time in aqueous solutions, leading to variability in experimental outcomes.[4]
-
Solution 1:
-
Always use freshly prepared solutions.
-
Prepare solutions consistently using the same procedure and solvent/buffer for each experiment.
-
Consider quantifying the concentration of sapropterin via a suitable analytical method (e.g., HPLC) before each experiment if high precision is required.
-
-
Possible Cause 2: pH of the solution. The stability of sapropterin is highly pH-dependent, with rapid degradation occurring at neutral or alkaline pH.[1][3]
-
Solution 2:
-
Control and monitor the pH of your experimental system.
-
Use a buffered solution to maintain an acidic pH where sapropterin is more stable.
-
Issue: Poor solubility of this compound tablets.
-
Possible Cause: Some excipients in the tablet formulation, such as crospovidone and sodium stearyl fumarate, are insoluble or only partially soluble in water.[3]
-
Solution:
Data on Stability and Degradation
The stability of this compound in aqueous solutions is influenced by concentration and pH.
Table 1: Influence of Concentration on Degradation in Water at Room Temperature
| Concentration | Degradation after 1 hour | Degradation after 3 hours |
| 0.1 mM | ~25% | >60% |
| 1 mM | ~2% | ~10% |
Data sourced from a patent document describing the stability of sapropterin solutions.[4]
Table 2: Influence of pH on Stability
| Condition | Half-life |
| 0.1 M phosphate (B84403) buffer, pH 6.8, room temperature | ~16 minutes |
| 0.1 N HCl, -20°C | Stable for several weeks |
Data sourced from a patent document describing the stability of sapropterin solutions.[4]
Table 3: Stability of this compound in Various Foods and Beverages at 1 Hour
| Formulation | Average Decrease in Recovery |
| Powder | 0.9% |
| Crushed Tablets | 4.1% |
This study showed that at least 93% of the active this compound is present after 1 hour when mixed with certain low-protein foods and beverages.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Assays
-
Materials:
-
This compound (powder or tablets)
-
High-purity water or 0.1 N Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound. If using tablets, they can be crushed to facilitate dissolution.
-
Transfer the weighed compound into a volumetric flask.
-
Add a portion of the desired solvent (water or 0.1 N HCl) and stir until the this compound is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
Use the solution immediately for the best results. The recommended timeframe for use is within 15-20 minutes of preparation.[8][9]
-
Protocol 2: Stability Testing of this compound in Aqueous Solution by HPLC
-
Objective: To determine the degradation of this compound over time under specific conditions (e.g., temperature, pH).
-
Materials:
-
Procedure:
-
Prepare a stock solution of this compound in the chosen aqueous buffer at a known concentration.
-
Store the solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately dilute the aliquot with the sample diluent to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).[3]
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 265 nm) to detect sapropterin and its degradation products.[7]
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial (time 0) peak area.
-
Visualizations
Mechanism of Action of this compound
This compound is a synthetic form of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the enzyme phenylalanine hydroxylase (PAH).[11][12] In patients with BH4-responsive phenylketonuria (PKU), supplemental sapropterin can enhance the activity of residual PAH, thereby improving the conversion of phenylalanine to tyrosine and reducing elevated phenylalanine levels in the blood.[11][13]
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in an aqueous solution.
Caption: Workflow for sapropterin stability assessment.
Logical Relationship of Factors Affecting Stability
Several environmental factors can influence the stability of this compound in aqueous solutions. Understanding these relationships is crucial for designing robust experiments.
Caption: Factors influencing sapropterin stability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound Mixed With Common Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20230241069A1 - Sapropterin Formulation - Google Patents [patents.google.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. ec.europa.eu [ec.europa.eu]
- 10. camberpharma.com [camberpharma.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. This compound, 6-R-L-erythro-5,6,7,8-tetrahydrobiopterin, in the treatment of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sapropterin Dihydrochloride Dosage in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sapropterin (B162354) Dihydrochloride (B599025) in mouse models. The information is designed to help optimize experimental design and troubleshoot common issues to achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Sapropterin Dihydrochloride for mouse models of Phenylketonuria (PKU)?
A1: Based on preclinical studies, a common starting dose for PKU mouse models, such as the Pah-enu2/enu2 strain, ranges from 10 to 20 mg/kg/day, administered orally.[1][2] However, dose-response studies have utilized doses up to 100 mg/kg/day to observe significant effects on brain biopterin (B10759762) levels.[3] The optimal starting dose can depend on the specific mouse strain and the desired therapeutic outcome.
Q2: How should this compound be prepared for oral administration to mice?
A2: For oral gavage, this compound can be dissolved in a slightly acidic solution, such as water with 1% ascorbic acid, to improve stability.[3] Alternatively, for voluntary oral administration, the powder can be mixed with a small amount of palatable food like peanut butter or jelly.[4][5] Studies have shown that sapropterin is stable for at least one hour when mixed with various foods and beverages.[4][5]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a synthetic form of tetrahydrobiopterin (B1682763) (BH4), which is an essential cofactor for the enzyme phenylalanine hydroxylase (PAH). In individuals with certain mutations in the PAH gene, the enzyme's activity is reduced. Sapropterin acts as a pharmacological chaperone, enhancing the residual activity of the mutant PAH enzyme to improve the conversion of phenylalanine to tyrosine, thereby reducing toxic levels of phenylalanine in the blood and brain.
Q4: How quickly can a response to this compound be observed in mice?
A4: The pharmacokinetic profile of sapropterin in mice shows rapid absorption, with peak plasma concentrations reached approximately one hour after oral administration.[6] A biochemical response, such as a reduction in blood phenylalanine levels, can be observed within 48-72 hours of initiating treatment in responsive individuals.[7]
Q5: What are the key efficacy markers to measure in mouse models?
A5: The primary biochemical marker is a reduction in blood phenylalanine levels.[7] Other important markers include brain phenylalanine levels, brain biopterin concentrations, and the turnover of monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506).[3] Behavioral tests assessing cognitive function, motor skills, and anxiety-like behaviors are also crucial for evaluating the functional efficacy of the treatment.[8]
Troubleshooting Guides
Issue 1: No significant reduction in blood phenylalanine levels is observed after treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient Dosage | Increase the dose of this compound. Studies in Pah-enu2/enu2 mice have shown that higher doses (e.g., 100 mg/kg) may be required to see a significant biochemical effect in the brain.[3] |
| Mouse Strain Non-responsiveness | The specific mutation in your mouse model may not be responsive to sapropterin. Confirm the genotype of your mouse model and review the literature to see if responsiveness to BH4 has been previously reported for that strain. |
| Incorrect Drug Administration | Ensure proper oral gavage technique to guarantee the full dose is administered. For voluntary consumption, confirm that the mice are consuming the entire dose mixed with food. |
| Drug Stability Issues | Prepare the sapropterin solution fresh daily. If using a solution, the addition of ascorbic acid can help prevent oxidation.[3] |
Issue 2: High variability in response between individual mice.
| Potential Cause | Troubleshooting Step |
| Genetic Background | The genetic background of the mouse strain can significantly influence the behavioral and biochemical phenotype of PKU.[8] For example, BTBR and C57Bl/6 backgrounds with the same PAH mutation can exhibit different behavioral outcomes.[8] Ensure you are using a consistent genetic background and consider this when interpreting results. |
| Inconsistent Drug Administration | Standardize the time of day for administration and ensure all personnel are using the same, consistent technique for oral gavage or voluntary feeding. |
| Environmental Stressors | Variations in housing conditions, handling, and noise levels can impact stress and metabolism in mice, potentially affecting treatment response. Maintain a stable and consistent environment for all experimental animals. |
Issue 3: Adverse effects are observed in treated mice.
| Potential Cause | Troubleshooting Step |
| High Dosage | Adverse effects such as tremors have been reported in mice at high doses (e.g., 100 mg/kg).[6] If adverse effects are observed, consider reducing the dosage. |
| Formulation Issues | If administering crushed tablets, ensure they are finely ground and well-suspended to avoid any irritation during gavage. |
| Off-target Effects | While generally well-tolerated, sapropterin could have unexpected off-target effects. Carefully document all observed adverse effects and consider consulting with a veterinarian or toxicologist. |
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Mouse Models
| Mouse Model | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |
| Pah-enu2/enu2 | 20, 40, 100 | Oral Gavage | No change in blood or brain phenylalanine. Increased brain biopterin only at 100 mg/kg. Increased dopamine and serotonin metabolite turnover. | [3] |
| Diabetic C57BL/6 | 10 | Oral (mixed with food) | Prevented congenital heart defects induced by pregestational diabetes. | [9] |
| CD-1 (toxicity study) | 25, 80, 250 | Oral | Long-term carcinogenicity study. | [6] |
| Male mice (pharmacology) | 60, 100, 600 | Oral | Shortened immobility time; tremor at 100 mg/kg. | [6] |
Experimental Protocols
Protocol 1: Dose-Response Study for Assessing Biochemical Efficacy
-
Animal Model: Utilize a relevant PKU mouse model (e.g., Pah-enu2/enu2).
-
Group Allocation: Randomly assign mice to several dosage groups (e.g., vehicle control, 10 mg/kg, 20 mg/kg, 50 mg/kg, 100 mg/kg).
-
Drug Preparation: Prepare this compound fresh daily by dissolving in water containing 1% ascorbic acid.
-
Administration: Administer the assigned dose via oral gavage once daily for a predetermined period (e.g., 1-4 weeks).
-
Sample Collection: Collect blood samples at baseline and at regular intervals during the treatment period to measure phenylalanine levels. At the end of the study, collect brain tissue for analysis of phenylalanine, biopterin, and neurotransmitter levels.
-
Biochemical Analysis: Analyze blood and brain phenylalanine levels using a standard method like HPLC or mass spectrometry. Analyze brain biopterin and neurotransmitter levels using HPLC with electrochemical detection or LC-MS/MS.[10][11][12]
Protocol 2: Assessment of Behavioral Outcomes
-
Animal Model and Treatment: Use a PKU mouse model and treat with the optimized dose of this compound determined from the biochemical efficacy study.
-
Behavioral Test Battery: Conduct a battery of behavioral tests to assess different domains of brain function.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further assess anxiety-like behavior.
-
Novel Object Recognition Test: To evaluate learning and memory.
-
Rotarod Test: To assess motor coordination and balance.
-
-
Testing Conditions: Ensure all behavioral testing is conducted in a controlled environment with consistent lighting, temperature, and low noise levels. Habituate the mice to the testing room before each test.
-
Data Analysis: Use video tracking software to automatically record and analyze behavioral parameters. Compare the performance of the treated group to both vehicle-treated PKU mice and wild-type control mice.
Mandatory Visualization
Caption: Mechanism of action of this compound in Phenylketonuria (PKU).
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. hse.ie [hse.ie]
- 2. Improving sapropterin administration efficacy in PKU: Clinical practice case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High dose this compound therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mixed With Common Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Behavioral Consequence of Phenylketonuria in Mice Depends on the Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sapropterin Treatment Prevents Congenital Heart Defects Induced by Pregestational Diabetes Mellitus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of Sapropterin Dihydrochloride in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Sapropterin Dihydrochloride in experimental buffers.
Troubleshooting Guide: Poor Solubility and Stability
Researchers may encounter challenges with the solubility and stability of this compound, particularly in physiological buffers. This guide provides a systematic approach to troubleshooting these issues.
Problem: Precipitate forms when dissolving this compound in a neutral pH buffer (e.g., PBS, Tris, HEPES at pH 7.4).
This is a common issue arising from the inherent instability of this compound at neutral to alkaline pH, leading to auto-oxidation and degradation, which can result in precipitation.[1][2]
Troubleshooting Workflow
References
Identifying and minimizing off-target effects of Sapropterin Dihydrochloride in cell-based assays
Welcome to the technical support center for the use of Sapropterin (B162354) Dihydrochloride in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects and troubleshoot common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sapropterin Dihydrochloride in a cellular context?
This compound is a synthetic form of tetrahydrobiopterin (B1682763) (BH4), a naturally occurring and essential cofactor for several enzymes.[1][2] Its primary on-target effects in cell-based assays are the modulation of aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[2] Specifically, it is a cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters.[3] It is also a critical cofactor for all NOS isoforms (nNOS, eNOS, iNOS), facilitating the production of nitric oxide (NO).[2]
Q2: Can this compound influence cell viability and proliferation assays?
Yes, unexpectedly high or low cytotoxicity may be observed. While often used to improve cellular function, high concentrations or specific cell line sensitivities could lead to metabolic changes or cytotoxic effects. It is crucial to perform dose-response curves and use orthogonal viability assays to confirm any findings. For example, if an MTT assay shows decreased viability, confirm this with a method that measures membrane integrity, such as an LDH release assay, or one that quantifies ATP levels, like the CellTiter-Glo® assay.[4]
Q3: My results from MTT and XTT assays are inconsistent when using Sapropterin. Why might this be?
Inconsistencies between different tetrazolium-based assays can arise from direct chemical interference of the test compound with the assay reagents.[5] Compounds with reducing or oxidizing properties can directly interact with the tetrazolium salts (like MTT), leading to a false signal independent of cellular metabolic activity.[6] It is recommended to run a cell-free control, incubating Sapropterin directly with the assay reagents to check for such interactions.
Q4: Are there any known genotoxic effects of this compound in vitro?
Yes, researchers should be aware of potential genotoxic effects. In vitro studies have shown that this compound can be genotoxic in the Ames test at concentrations of 625 µ g/plate (TA98) and 5000 µ g/plate (TA100) without metabolic activation.[7] It also tested positive in an in vitro chromosomal aberration assay in Chinese hamster lung cells at concentrations of 0.25 and 0.5 mM.[7] However, it was not found to be mutagenic in an in vivo mouse micronucleus assay.[7] These findings underscore the importance of careful dose selection and interpretation of results in cell-based studies.
Q5: How can I distinguish between on-target and off-target effects of Sapropterin in my cell model?
Distinguishing between on-target and off-target effects is a critical aspect of in vitro studies. Here are a few strategies:
-
Use of Inactive Analogs: If available, use a structurally similar but biologically inactive analog of Sapropterin. An inactive analog should not produce the on-target effects but may still cause off-target effects.
-
Target Knockdown/Knockout Models: Employ cell lines where the known targets of Sapropterin (e.g., specific NOS isoforms) have been knocked down or knocked out using techniques like siRNA or CRISPR. If the observed effect persists in these cells, it is likely an off-target effect.
-
Rescue Experiments: For an intended on-target effect, it may be possible to "rescue" the phenotype by adding a downstream product of the enzymatic reaction that Sapropterin is facilitating.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Issue | Possible Cause(s) | Suggested Action(s) |
| Unexpected Cytotoxicity | 1. Off-target effects: At higher concentrations, Sapropterin may interact with unintended cellular targets, leading to toxicity.[4] 2. Cell line sensitivity: The chosen cell line may be particularly sensitive to perturbations in the pathways modulated by Sapropterin. 3. Oxidative stress: While BH4 is an antioxidant, under certain conditions, it can also have pro-oxidant effects. | 1. Perform a full dose-response curve to determine the concentration at which toxicity occurs. 2. Use orthogonal cytotoxicity assays (e.g., LDH release, CellTiter-Glo®) to confirm the results from your primary assay.[4] 3. Test in multiple cell lines to assess if the effect is cell-type specific. |
| Inconsistent Assay Readouts | 1. Assay interference: Sapropterin may directly interact with the assay reagents (e.g., reducing MTT, inhibiting luciferase).[6] 2. Compound instability: Sapropterin can be unstable and oxidize in solution, which may lead to variable results.[8] | 1. Run a cell-free control by incubating Sapropterin with the assay reagents to check for direct interference. 2. Use freshly prepared solutions of Sapropterin for each experiment. 3. Switch to an alternative assay with a different detection method. |
| Unexplained Changes in Signaling Pathways | 1. Off-target kinase inhibition: Some small molecules can have broad kinase inhibitory activity. 2. Alterations in cellular redox state: As a cofactor for NOS, Sapropterin can influence the production of nitric oxide and reactive oxygen species, which can modulate various signaling pathways. | 1. Perform a kinase activity screen to determine if Sapropterin inhibits a panel of kinases.[9] 2. Measure intracellular ROS and NO levels to assess the impact of Sapropterin on the cellular redox environment. |
| Variability Between Experiments | 1. Inconsistent cell culture conditions: Minor variations in cell density, passage number, or media composition can affect cellular responses. 2. Differences in compound handling: Variations in the preparation and storage of Sapropterin solutions can lead to inconsistent results. | 1. Standardize cell culture protocols and ensure consistent cell passage numbers for experiments. 2. Prepare fresh Sapropterin solutions for each experiment and protect them from light and air to minimize oxidation. |
Quantitative Data Summary
The following table summarizes available quantitative data regarding the off-target effects of this compound. It is important for researchers to generate their own data for their specific experimental systems.
| Assay Type | Test System | Concentration/Dose | Observed Effect | Reference |
| Ames Test (without metabolic activation) | S. typhimurium TA98 | 625 µ g/plate | Genotoxic | [7] |
| Ames Test (without metabolic activation) | S. typhimurium TA100 | 5000 µ g/plate | Genotoxic | [7] |
| Chromosomal Aberration Assay | Chinese hamster lung cells | 0.25 and 0.5 mM | Genotoxic | [7] |
| In vivo Micronucleus Assay | Mouse | Up to 2000 mg/kg/day | Not mutagenic | [7] |
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Control
This protocol is designed to determine if this compound directly interferes with the reagents of a colorimetric or luminescent cell viability assay.
Methodology:
-
Prepare Sapropterin dilutions: Prepare a series of dilutions of Sapropterin in the same culture medium used for your cell-based assay. The concentration range should match that used in your experiments.
-
Set up a cell-free plate: In a 96-well plate, add the same volume of culture medium (without cells) to each well as you would in your cellular assay.
-
Add Sapropterin: Add the Sapropterin dilutions to the cell-free wells. Include a vehicle-only control.
-
Add assay reagent: Add the cell viability assay reagent (e.g., MTT, XTT, CellTiter-Glo® reagent) to all wells according to the manufacturer's instructions.
-
Incubate: Incubate the plate for the same duration as your cellular assay.
-
Readout: Measure the absorbance or luminescence as you would for your cellular assay.
-
Analysis: Compare the signal from the wells containing Sapropterin to the vehicle-only control. A significant change in the signal in the absence of cells indicates direct interference.
Protocol 2: Orthogonal Assessment of Cytotoxicity using LDH Release Assay
This protocol provides an alternative method to assess cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol.
-
Readout: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Compare these results with those obtained from your primary viability assay.
Visualizations
Caption: On- and potential off-target interactions of Sapropterin.
Caption: Workflow for investigating unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of sapropterin on urinary monoamine metabolites in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. US20230241069A1 - Sapropterin Formulation - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Preventing oxidation of Sapropterin Dihydrochloride during in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Sapropterin Dihydrochloride (B599025) in in vitro experiments to prevent its oxidation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Sapropterin Dihydrochloride and why is its stability a concern in in vitro experiments?
A1: this compound is the synthetic dihydrochloride salt of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes, including phenylalanine hydroxylase (PAH) and nitric oxide synthases (NOS). Its stability is a major concern because the tetrahydrobiopterin molecule is highly susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH.[1] Oxidation of Sapropterin leads to the formation of dihydrobiopterin (BH2) and other oxidized species that are inactive as cofactors. This degradation can lead to inaccurate and irreproducible experimental results.
Q2: What are the main factors that contribute to the oxidation of this compound in in vitro settings?
A2: Several factors can accelerate the oxidation of this compound:
-
pH: The rate of oxidation significantly increases in neutral and alkaline solutions. Acidic conditions (e.g., in 0.1 N HCl) can maintain its stability for longer periods.[1]
-
Oxygen: As an oxidation-prone molecule, exposure to atmospheric oxygen will promote its degradation.
-
Concentration: More dilute solutions of Sapropterin tend to degrade faster than more concentrated solutions. For instance, a 0.1 mM solution in water degrades by about 25% after one hour at room temperature, while a 1 mM solution degrades by only 2% in the same period.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
-
Presence of Oxidizing Agents: Contaminants or components in the experimental setup that are oxidizing agents can accelerate the degradation of Sapropterin.
Q3: How can I visually detect if my this compound solution has oxidized?
A3: A fresh solution of this compound is typically a clear, colorless to pale yellow solution. Upon oxidation, the solution may turn yellow or brown. However, a significant amount of oxidation can occur before a noticeable color change is apparent. Therefore, visual inspection alone is not a reliable method for assessing the integrity of the solution.
Q4: What are the consequences of using oxidized this compound in my experiments?
A4: Using oxidized this compound can have significant negative impacts on your experiments:
-
Loss of Biological Activity: Oxidized forms of Sapropterin, such as dihydrobiopterin (BH2), are not effective cofactors for enzymes like nitric oxide synthase (NOS).
-
Inaccurate Results: The intended biological effects of Sapropterin will be diminished or absent, leading to false-negative results.
-
NOS Uncoupling: In cell-based assays involving nitric oxide production, the presence of BH2 can lead to NOS "uncoupling," where the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of nitric oxide (NO). This can introduce confounding variables and cellular stress.
-
Poor Reproducibility: The variable extent of oxidation between different solution preparations will lead to a lack of reproducibility in your experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of this compound. | Oxidation of the Sapropterin solution. | Prepare fresh solutions for each experiment using an appropriate antioxidant. Verify the integrity of your stock solution via HPLC if possible. |
| Incorrect storage of stock solutions. | Store stock solutions in small, single-use aliquots at -80°C and protect them from light. | |
| Increased oxidative stress or cell death in cell culture experiments. | NOS uncoupling due to Sapropterin oxidation. | Ensure a sufficient concentration of active (non-oxidized) Sapropterin is present. Co-administer with an antioxidant like ascorbic acid. |
| Contaminants in the Sapropterin powder. | Use high-purity this compound from a reputable supplier. | |
| Variability between experimental replicates. | Inconsistent preparation of Sapropterin solutions. | Standardize the solution preparation protocol, including the type and concentration of antioxidant, pH, and final concentration. |
| Different exposure times of the solution to air and light. | Minimize the exposure of the solution to air and light during preparation and use. Prepare solutions immediately before use. |
Data Presentation
Table 1: Stability of this compound Solutions under Different Conditions
| Concentration | Solvent/Buffer | pH | Temperature | Antioxidant | Stability |
| 1 mM | Water | ~3.0 | Room Temperature | None | ~10% degradation after 3 hours |
| 0.1 mM | Water | ~3.0 | Room Temperature | None | >60% degradation after 3 hours |
| Not Specified | 0.1 M Phosphate (B84403) Buffer | 6.8 | Room Temperature | None | Half-life of ~16 minutes, completely degraded in 90 minutes.[1] |
| Not Specified | 0.1 N HCl | <1 | -20°C | None | Stable for several weeks.[1] |
| 7.0 mg in 7.0 mL | Water | 3.0 | Not Specified | 0.2% (w/v) Ascorbic Acid | Suitable for immediate HPLC analysis, minimizes degradation.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound stabilized with ascorbic acid.
Materials:
-
This compound powder
-
Ascorbic acid
-
Nuclease-free, sterile water
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM Ascorbic Acid Solution:
-
Weigh out the required amount of ascorbic acid.
-
Dissolve it in nuclease-free, sterile water.
-
Sterile filter the solution using a 0.22 µm filter.
-
-
Prepare the this compound Stock Solution:
-
In a sterile, amber microcentrifuge tube, weigh the amount of this compound powder needed to make a 10 mM solution.
-
Add the appropriate volume of the 100 mM ascorbic acid solution to the this compound powder.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
This will result in a 10 mM this compound solution containing 100 mM ascorbic acid.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
For short-term storage (up to one week), aliquots can be stored at -20°C.
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Oxidation Products
This protocol provides a method for the analysis of this compound and its impurities/degradation products using HPLC with UV detection.[2]
Materials and Reagents:
-
HPLC system with a UV detector
-
Ion-exchange column (e.g., Partisil 10 SCX-250A, 250 x 4.6 mm i.d., 5 µm)[2]
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Orthophosphoric acid
-
Ascorbic acid
-
HPLC-grade water
-
This compound standard
-
Samples to be analyzed
HPLC Conditions:
-
Mobile Phase: 0.03 M NaH₂PO₄ in water, with the pH adjusted to 3.0 using orthophosphoric acid.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm[2]
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Mobile Phase:
-
Dissolve the appropriate amount of NaH₂PO₄ in HPLC-grade water to make a 0.03 M solution.
-
Adjust the pH of the solution to 3.0 with orthophosphoric acid.
-
Filter and degas the mobile phase before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a solution of 0.2% (w/v) ascorbic acid in water to a final concentration of approximately 1 mg/mL.[2]
-
Further dilute the standard solution with the mobile phase to achieve a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).
-
-
Preparation of Sample Solution:
-
If the sample is a solid, dissolve it in a 0.2% (w/v) ascorbic acid solution to a concentration of approximately 1 mg/mL.[2]
-
If the sample is a liquid, dilute it with the mobile phase to an appropriate concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the Sapropterin peak and any impurity/degradation product peaks based on their retention times compared to the standard.
-
Mandatory Visualizations
Caption: Signaling pathway of NOS coupling and uncoupling.
Caption: General experimental workflow.
References
Impact of pH on Sapropterin Dihydrochloride stability and activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of sapropterin (B162354) dihydrochloride (B599025) in assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing sapropterin dihydrochloride solutions?
A1: this compound is most stable in acidic conditions. For short-term storage, a slightly acidic pH is recommended. For longer-term storage, solutions in 0.1 N HCl have been shown to be stable for several weeks at -20°C. Conversely, sapropterin is unstable at near-neutral or alkaline pH due to auto-oxidation.
Q2: How quickly does this compound degrade at neutral or alkaline pH?
A2: Degradation at neutral or alkaline pH can be rapid. For instance, at pH 6.8 in a 0.1 M phosphate (B84403) buffer at room temperature, the half-life of sapropterin is approximately 16 minutes, with complete degradation occurring within 90 minutes[1]. The rate of degradation is also concentration-dependent, with lower concentrations degrading more quickly. A 0.1 mM aqueous solution can degrade by about 25% in one hour at room temperature, while a 1 mM solution degrades by only 2% in the same period[1].
Q3: Can I dissolve this compound in water or common laboratory buffers?
A3: While this compound is soluble in water, the resulting solution will be slightly acidic. When preparing solutions for assays, it is crucial to use a buffer system that maintains an acidic pH to ensure stability. Dissolving in neutral or alkaline buffers should be avoided for storage, and if required for an assay, the solution should be used immediately. For administration, it is often dissolved in water or apple juice[1].
Q4: What is the optimal pH for a phenylalanine hydroxylase (PAH) activity assay using sapropterin?
A4: The optimal pH for a PAH activity assay depends on the activation state of the enzyme. For the native, unactivated enzyme with tetrahydrobiopterin (B1682763) (the active form of sapropterin) as the cofactor, the pH optimum is around 8.5[2]. However, if the enzyme is activated (e.g., by pre-incubation with phenylalanine), the optimal pH shifts to 7.0[2]. For PAH from Chromobacterium violaceum, an optimal pH of 7.4 has been reported for both catalytic activity and stability[3][4]. Therefore, the specific experimental conditions and the source of the enzyme should be considered when selecting the assay pH.
Q5: How does pH affect the stability of sapropterin in the presence of food and beverages?
A5: Studies have shown that this compound is reasonably stable when mixed with common foods and beverages for a short period. Even with the potential for near-neutral pH in some foods, 93% or more of the active drug remains after one hour[1]. This is likely due to the short time frame and the presence of other components that may offer some protection against degradation.
Troubleshooting Guides
Issue 1: Inconsistent or low activity in PAH assays.
| Possible Cause | Troubleshooting Step |
| Sapropterin degradation due to improper pH of stock solution. | Prepare fresh sapropterin stock solutions in an acidic buffer or 0.1 N HCl immediately before use. Avoid storing stock solutions at neutral or alkaline pH. |
| Suboptimal assay buffer pH. | Verify the pH of your assay buffer. If using native PAH, consider an assay pH of around 8.5. If using pre-activated PAH, a pH of 7.0-7.4 may be optimal. Perform a pH optimization experiment for your specific enzyme and assay conditions. |
| Auto-oxidation of sapropterin during the assay. | Minimize the exposure of sapropterin solutions to air and light. Consider de-gassing buffers and including antioxidants like dithiothreitol (B142953) (DTT) in the assay mixture, if compatible with your experimental design. |
Issue 2: Precipitate formation upon dissolving this compound.
| Possible Cause | Troubleshooting Step |
| Poor solubility in the chosen solvent. | Ensure complete dissolution by vortexing or gentle sonication. This compound is highly soluble in water[5]. If using a buffer, check for potential salt precipitation and adjust buffer concentration or composition if necessary. |
| Interaction with components in the dissolution medium. | If dissolving in a complex medium (e.g., cell culture media), some components may interact with sapropterin. Try dissolving in a simpler acidic buffer first before adding it to the final medium. |
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Conditions | Stability/Degradation | Reference |
| Acidic (e.g., 0.1 N HCl) | -20°C | Stable for several weeks | [1] |
| 3.4 - 3.6 | Kuvan® tablets dissolved in water | Consistent pH, indicating formulation is designed for an acidic environment | [3][6] |
| 6.8 | 0.1 M phosphate buffer, room temperature | Half-life of ~16 minutes; complete degradation in 90 minutes | [1] |
| Near-neutral or alkaline | Aqueous solution | Prone to auto-oxidation and degradation | [1] |
Table 2: Optimal pH for Phenylalanine Hydroxylase (PAH) Activity
| Enzyme Source/State | Cofactor | Optimal pH | Reference |
| Rat Liver (Native) | Tetrahydrobiopterin | ~8.5 | [2] |
| Rat Liver (Activated) | Tetrahydrobiopterin | 7.0 | [2] |
| Chromobacterium violaceum | Not specified | 7.4 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pre-chilled, sterile 0.1 N HCl to achieve the desired final concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Immediately before use in an assay, thaw an aliquot and dilute it to the final working concentration in the appropriate assay buffer.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Sapropterin Stability Analysis
This is a generalized protocol based on literature; specific parameters may need optimization.
-
Sample Preparation:
-
Prepare sapropterin solutions at different pH values (e.g., in 0.1 N HCl, phosphate buffer pH 7.4, and phosphate buffer pH 8.5).
-
Incubate the solutions under desired conditions (e.g., room temperature, 37°C) for various time points.
-
At each time point, take an aliquot and stop the reaction by adding an equal volume of a strong acid (e.g., 1 M HClO4) to precipitate proteins and stabilize the remaining sapropterin.
-
Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions (example):
-
Column: Ion-exchange or reverse-phase C18 column.
-
Mobile Phase: An acidic mobile phase is often used. For example, a buffer containing sodium phosphate at pH 3.0[7].
-
Detection: UV detection at approximately 265-270 nm.
-
Analysis: Quantify the sapropterin peak area at each time point and compare it to the initial time point to determine the percentage of degradation.
-
Visualizations
Caption: Logical relationship of this compound stability with pH.
Caption: General workflow for a phenylalanine hydroxylase (PAH) activity assay.
References
- 1. This compound Mixed With Common Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of alkaline pH on the activity of rat liver phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the long-term storage of Sapropterin Dihydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the long-term storage of Sapropterin (B162354) Dihydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is Sapropterin Dihydrochloride and why is its stability in solution a concern? A1: this compound is the synthetic form of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), a critical cofactor for several hydroxylase enzymes.[1] In solution, it is highly susceptible to degradation, primarily through oxidation, which can lead to a loss of biological activity and the formation of undesired impurities.[1][2][3] This instability poses a significant challenge for its use in multi-day experiments and for long-term storage.
Q2: What are the optimal conditions for storing solid this compound? A2: The solid, powdered form of this compound should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[4] It is crucial to protect it from moisture, as this is a key driver for oxidation.[2][5] Bottles should be kept tightly closed and may contain a desiccant.[5]
Q3: What is the best solvent for preparing a stable this compound solution for long-term storage? A3: For long-term stability, acidic solutions are highly recommended. Sapropterin solutions prepared in 0.1 N Hydrochloric Acid (HCl) have been shown to be stable for several weeks when stored at -20°C.[2] In contrast, solutions in neutral or alkaline buffers (e.g., phosphate (B84403) buffer at pH 6.8) are extremely unstable, degrading completely within 90 minutes at room temperature.[2]
Q4: How long can I expect my prepared this compound solution to be stable? A4: Stability is highly dependent on concentration, pH, and temperature.
-
At Room Temperature: A 0.1 mM solution in water can degrade by 25% in just one hour and over 60% in three hours.[2] A higher concentration of 1 mM is more stable, degrading by only 2% in one hour and 10% in three hours.[2]
-
Refrigerated/Frozen: Stability is significantly enhanced at lower temperatures. Solutions in 0.1 N HCl are stable for several weeks at -20°C.[2]
Q5: Are there any additives that can improve the stability of the solution? A5: Yes, antioxidants can be used as stabilizers to slow down the degradation process. Ascorbic acid is commonly used for this purpose and is an excipient in the commercial formulation Kuvan®.[1][5] Other stabilizers like DTE (dithioerythritol) can also reduce oxidation in solution.[2] It's important to note that these agents slow, but do not completely stop, degradation.[2]
Troubleshooting Guide
Q1: My Sapropterin solution has turned yellow/orange. What does this mean and can I still use it? A1: A yellow or orange discoloration is a visual indicator of oxidation.[2] This change suggests that the this compound has begun to degrade into various by-products.[1][2] It is strongly recommended not to use a discolored solution for experiments where precise concentration and purity are critical, as its potency will be reduced and it will contain impurities. The solution should be discarded and a fresh one prepared.
Q2: I am observing unexpected peaks in my HPLC analysis of a stored solution. What could they be? A2: Unexpected peaks are likely degradation products resulting from oxidation and hydrolysis.[1] Common impurities and degradation products that can be detected by HPLC include L-biopterin, 7,8-dihydrobiopterin (DHB), and pterin.[6] One highly undesired impurity is the (6S)-sapropterin epimer, which can irreversibly inactivate the target PAH enzyme.[1]
Q3: My experimental results are inconsistent, and I suspect an issue with my Sapropterin solution. What should I check? A3: Inconsistent results are often linked to solution instability.
-
Verify Preparation Protocol: Ensure the solution was prepared recently using an appropriate acidic solvent and stored correctly (protected from light, at a low temperature).
-
Check for Discoloration: Any visual sign of degradation is a red flag.[2]
-
Assess Purity: If possible, perform an analytical check (e.g., HPLC) to quantify the concentration of active Sapropterin and detect degradation products.[1]
-
Prepare Fresh Solution: When in doubt, the most reliable course of action is to prepare a fresh solution immediately before use.
Q4: I need to mix Sapropterin in a neutral buffer for my cell culture experiment. How can I minimize degradation? A4: Since Sapropterin is highly unstable at neutral pH, you must take precautions.[2][3]
-
Prepare a Concentrated Stock: Make a highly concentrated stock solution in an acidic solvent (e.g., 0.1 N HCl) where it is more stable.
-
Spike Immediately Before Use: Add a small volume of the concentrated acidic stock to your neutral buffer immediately before adding it to your cells. This minimizes the time the compound spends in the destabilizing neutral pH environment.
-
Incorporate a Stabilizer: Consider adding ascorbic acid to your final solution to slow the rate of oxidation.[1]
Quantitative Data Summary
Table 1: Impact of Concentration on Sapropterin Stability in Water at Room Temperature
| Time | Degradation of 0.1 mM Solution | Degradation of 1 mM Solution |
| 1 Hour | ~25% | ~2% |
| 3 Hours | >60% | ~10% |
| Data sourced from patent literature describing degradation kinetics.[2] |
Table 2: Stability of this compound (Powder Formulation) in Various Foods and Beverages at 1 Hour
| Food or Beverage | Average Change in Recovery |
| Water (22°C) | -0.3% |
| Apple Juice | -2.5% |
| Applesauce | -1.2% |
| Lemon Pudding | +0.3% |
| Mashed Banana | -0.8% |
| Infant Formula | -1.5% |
| This table shows that when mixed with common foods and beverages for short-term administration, over 93% of active sapropterin remains after 1 hour.[7][8] |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound suitable for long-term storage and subsequent dilution for experimental use.
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl), sterile-filtered
-
Ascorbic Acid (optional, as a stabilizer)
-
Sterile, amber (light-protecting) microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Methodology:
-
Pre-cool the Solvent: Place the 0.1 N HCl solvent on ice to chill.
-
Weigh Sapropterin: In a controlled environment, accurately weigh the desired amount of this compound powder. Perform this step quickly to minimize exposure to ambient air and moisture.
-
Add Stabilizer (Optional): If using a stabilizer, weigh and add ascorbic acid to the chilled solvent. A common concentration is 0.2% (w/v).[1]
-
Dissolution: Add the chilled 0.1 N HCl (with or without stabilizer) to the Sapropterin powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mix Thoroughly: Vortex the solution gently until the powder is completely dissolved. Keep the tube on ice during this process. The solution should be clear and colorless.
-
Aliquot for Storage: Immediately aliquot the stock solution into small, single-use volumes in pre-chilled, amber vials. This prevents repeated freeze-thaw cycles and light exposure for the entire stock.
-
Storage: Store the aliquots at -20°C or below. For maximum stability, -80°C is preferable. Solutions in 0.1 N HCl are reported to be stable for several weeks at -20°C.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
Objective: To quantify the amount of this compound and its major degradation products in a solution to assess its stability over time.
Materials & Instrumentation:
-
HPLC system with UV detector
-
Ion-exchange column (e.g., Partisil® 10 SCX)[1]
-
Mobile Phase: 0.03 M Sodium Phosphate Monobasic (NaH₂PO₄) in water, with pH adjusted to 3.0.[1]
-
Standards: this compound, L-biopterin, 7,8-dihydrobiopterin, pterin.
-
Sample diluent (e.g., 0.2% w/v ascorbic acid in water).[1]
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of Sapropterin and known impurities at various concentrations to generate a calibration curve.
-
Sample Preparation: Dilute an aliquot of the stored Sapropterin solution to be tested with the sample diluent to a concentration that falls within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and the test sample into the HPLC system.
-
Identify the peaks based on the retention times of the standards. Sapropterin will be the major peak, while degradation products will appear as separate, smaller peaks.[1]
-
Quantify the concentration of Sapropterin and its impurities by comparing the peak areas from the sample chromatogram to the calibration curves generated from the standards.
-
-
Calculate Stability: Determine the percentage of remaining Sapropterin relative to its initial concentration (T=0) to assess the degree of degradation.
Visualizations
Caption: Experimental workflow for preparing and storing stable Sapropterin solutions.
References
- 1. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20230241069A1 - Sapropterin Formulation - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Mixed With Common Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing interfering substances in Sapropterin Dihydrochloride analysis
Welcome to the Technical Support Center for Sapropterin Dihydrochloride analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in this compound analysis?
A1: During the analysis of this compound, particularly in biological matrices, several substances can interfere with accurate quantification. These include:
-
Endogenous Macromolecules: Proteins are the most significant interferents in plasma and serum samples. They can precipitate in the analytical column, leading to high backpressure and altered chromatographic performance.[1][2]
-
Degradation Products: Sapropterin is susceptible to oxidation, especially under neutral or alkaline conditions.[3] This degradation can lead to the formation of various by-products that may have similar chromatographic properties to the parent drug, causing interference.[4][5]
-
Excipients from Formulations: Tablets or powder formulations of this compound contain various excipients such as ascorbic acid, crospovidone, mannitol, and sodium stearyl fumarate.[6] While some are soluble, others are insoluble or partially soluble and can interfere with the analysis if not properly removed.[3]
-
Endogenous Small Molecules: Components of the biological matrix other than proteins, such as phospholipids (B1166683) and salts, can cause matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement.[7][8]
Q2: Which analytical techniques are most commonly used for this compound analysis?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of this compound in pharmaceutical dosage forms and biological samples.[4][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also frequently employed, especially for bioanalytical applications, due to its high sensitivity and selectivity.[2][5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the analysis of this compound.
HPLC Analysis Issues
Problem: I am observing peak tailing in my chromatogram.
-
Possible Cause 1: Interaction with active silanols on the HPLC column.
-
Solution: The pKa of silanol (B1196071) groups on silica-based columns is in the pH 4-5 range, meaning they are ionized at a pH > 6, which can lead to interactions with basic compounds.[10] To mitigate this, consider the following:
-
Use a high-purity, modern HPLC column with end-capping to minimize exposed silanol groups.
-
Adjust the mobile phase pH to be between 2 and 4 to suppress the ionization of silanol groups.[10]
-
Add a basic mobile phase additive like triethylamine (B128534) (TEA) to the mobile phase to compete with the analyte for interaction with the silanol groups.
-
-
-
Possible Cause 2: Column contamination or void.
-
Solution: Inadequate sample cleanup can lead to the accumulation of contaminants on the column frit or head, causing peak distortion.
-
Implement a robust sample preparation method, such as protein precipitation followed by Solid-Phase Extraction (SPE), to ensure the removal of matrix components.
-
Use a guard column to protect the analytical column from strongly retained impurities.
-
If a void is suspected, replace the column.[11]
-
-
Problem: My retention times are shifting between injections.
-
Possible Cause 1: Inconsistent mobile phase composition.
-
Solution: Ensure that the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly. You can verify this by adding a UV-active tracer to one of the solvents and monitoring the baseline.[12]
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column thermostat to maintain a constant temperature. A change of just 1°C can alter retention times by 1-2%.[12]
-
-
Possible Cause 3: Column equilibration is insufficient.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is particularly important for ion-exchange chromatography.
-
Problem: I am experiencing high backpressure.
-
Possible Cause 1: Blockage in the system.
-
Solution: Systematically check for blockages, starting from the column outlet and moving backward.
-
Disconnect the column and check the pressure of the system without it. If the pressure is normal, the column is likely the issue.
-
Reverse-flush the column with an appropriate solvent (check the manufacturer's instructions).
-
Check for blockages in the in-line filter, guard column, and tubing.[11]
-
-
-
Possible Cause 2: Precipitated buffer in the mobile phase.
-
Solution: Ensure that the buffer used in the mobile phase is fully soluble in the organic modifier. If switching between mobile phases with different buffer concentrations, flush the system thoroughly with a compatible solvent to prevent precipitation.[11]
-
Sample Preparation Issues
Problem: Low recovery of this compound after sample preparation.
-
Possible Cause 1: Inefficient protein precipitation.
-
Solution: Optimize the protein precipitation step.
-
Ensure the correct ratio of organic solvent (e.g., acetonitrile) to the sample is used. A 3:1 or 4:1 ratio is common.
-
Vortex the sample vigorously after adding the precipitant to ensure thorough mixing and complete protein denaturation.
-
Allow sufficient incubation time for the proteins to precipitate before centrifugation.
-
-
-
Possible Cause 2: Breakthrough during Solid-Phase Extraction (SPE).
-
Solution: Optimize the SPE method.
-
Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. For silica-based sorbents, it is critical not to let the sorbent bed dry out after conditioning.[13]
-
Load the sample at a slow flow rate to allow for adequate interaction between the analyte and the sorbent.[13]
-
The wash solvent may be too strong, causing the analyte to be eluted along with the interferences. Try a weaker wash solvent.
-
The elution solvent may be too weak to quantitatively elute the analyte. Try a stronger elution solvent or a larger volume.[12]
-
-
Problem: Presence of matrix effects in LC-MS/MS analysis.
-
Possible Cause: Co-eluting endogenous compounds from the sample matrix.
-
Solution: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[8][14] To mitigate them:
-
Improve the sample cleanup procedure. A more rigorous SPE or a liquid-liquid extraction (LLE) step after protein precipitation can help remove interfering phospholipids and other matrix components.
-
Optimize the chromatographic separation to ensure that Sapropterin does not co-elute with major matrix components. This may involve changing the column, mobile phase, or gradient profile.
-
Use a stable isotope-labeled internal standard (SIL-IS) for Sapropterin. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Evaluate different ionization sources (e.g., APCI instead of ESI) as they may be less susceptible to matrix effects for your specific analyte and matrix.
-
-
Methods for Removing Interfering Substances
Protein Precipitation
Protein precipitation is a common first step in the cleanup of biological samples like plasma or serum.[1] It involves adding a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate the proteins.
Quantitative Data on Removal Efficiency
| Method | Precipitant | Analyte Recovery | Reference |
| Protein Precipitation | Acetonitrile | 90.2% - 97.3% | [2] |
Experimental Protocol: Protein Precipitation using Acetonitrile
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube.
-
The supernatant can be directly injected into the HPLC system or subjected to further cleanup steps like SPE or LLE.
Caption: Workflow for Protein Precipitation.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration following protein precipitation. It utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering substances to pass through.
Experimental Protocol: Cation-Exchange SPE
This protocol is suitable for this compound, which is basic and will be positively charged at an acidic pH.
-
Conditioning: Pass 1 mL of methanol (B129727) through the cation-exchange SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Pass 1 mL of an acidic buffer (e.g., 0.1% formic acid in water) through the cartridge.
-
Loading: Load the supernatant from the protein precipitation step (acidified to a pH below the pKa of Sapropterin) onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Pass 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the retained this compound by passing 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) through the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Caption: General Workflow for Solid-Phase Extraction.
Biochemical Pathway of this compound
Sapropterin is a synthetic form of tetrahydrobiopterin (B1682763) (BH4), which is an essential cofactor for several enzymes, most notably phenylalanine hydroxylase (PAH).[1][15][16] In individuals with certain types of phenylketonuria (PKU), the PAH enzyme is dysfunctional, leading to the accumulation of phenylalanine in the blood. Sapropterin works by enhancing the residual activity of the mutant PAH enzyme, thereby promoting the conversion of phenylalanine to tyrosine.[1]
Caption: Role of Sapropterin in Phenylalanine Metabolism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mixed With Common Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 10. hplc.eu [hplc.eu]
- 11. lcms.cz [lcms.cz]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. youtube.com [youtube.com]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sapropterin | C9H15N5O3 | CID 135398654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Adjusting experimental protocols for Sapropterin Dihydrochloride's hygroscopic nature
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic nature of Sapropterin (B162354) Dihydrochloride (B599025) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Sapropterin Dihydrochloride and why is its hygroscopic nature a concern?
This compound is a synthetic form of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the enzyme phenylalanine hydroxylase (PAH).[1][2] Its primary use is in the treatment of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine effectively.[1][2] The dihydrochloride salt form of sapropterin is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to chemical and physical changes, such as clumping, degradation, and inaccurate concentrations of prepared solutions, which can significantly impact experimental results.[3]
Q2: How should I store this compound powder to minimize moisture absorption?
To maintain its integrity, this compound should be stored at 4°C, under a nitrogen atmosphere, and protected from moisture.[4] It is crucial to keep the container tightly sealed when not in use. For long-term storage, placing the container within a desiccator containing a suitable drying agent is recommended.
Q3: I've noticed my this compound powder has formed clumps. Can I still use it?
Clumping is an indication that the powder has absorbed moisture. This can affect the accuracy of weighing and may be a sign of potential degradation. If clumping is observed, it is best to use a fresh, unopened vial for sensitive quantitative experiments. For less sensitive applications, you may still be able to use the clumpy powder, but it is advisable to perform a quality control check, such as an HPLC analysis, to assess its purity.
Q4: What is the stability of this compound in aqueous solutions?
This compound is susceptible to oxidation in aqueous solutions, especially at neutral or alkaline pH. The stability is also concentration-dependent. For example, a 0.1 mM solution in water can degrade by approximately 25% within an hour at room temperature, while a 1 mM solution may only degrade by 2% under the same conditions. Solutions are more stable in acidic conditions; for instance, solutions in 0.1 N HCl are stable for several weeks at -20°C. Due to this instability, it is always recommended to prepare fresh solutions for each experiment.
Q5: How quickly should I use a solution of this compound after it is prepared?
Given its limited stability in solution, it is best practice to use this compound solutions immediately after preparation. If immediate use is not possible, solutions should be kept on ice and protected from light to minimize degradation. For HPLC analysis, it is recommended to analyze standards within 90 minutes of preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in in-vitro assays. | Degradation of this compound due to moisture absorption or oxidation. Inaccurate concentration of the stock solution due to weighing errors caused by the hygroscopic nature of the powder. | Always use a fresh vial of this compound. Prepare solutions immediately before use in an appropriate acidic buffer if the experiment allows. When weighing, work quickly and in a low-humidity environment if possible. Consider preparing a stock solution from the entire vial to ensure concentration accuracy. |
| Precipitation observed in the stock solution upon storage. | The compound may be coming out of solution at lower temperatures, or degradation products may be forming. | Prepare fresh solutions for each experiment. If a concentrated stock solution is necessary, ensure it is fully dissolved before making further dilutions. A brief sonication may help in redissolving the compound. |
| Variability between experimental replicates. | Inconsistent handling of the this compound powder or solution, leading to varying degrees of degradation or concentration inaccuracies. | Standardize the entire experimental workflow, from weighing the powder to the final assay step. Ensure all replicates are prepared and processed in the same manner and timeframe. |
| Discoloration (yellowing) of the this compound solution. | This is a visual indicator of oxidation. | Discard the solution and prepare a fresh one. Ensure that the solvent is deoxygenated, and consider adding an antioxidant like ascorbic acid to the solution if it does not interfere with the experiment. |
Data on Stability of this compound
The following table summarizes the stability of this compound under different conditions.
| Condition | Matrix | Concentration | Duration | Stability | Reference |
| 40°C / 75% Relative Humidity | Solid (Tablets) | N/A | 6 months | Increased levels of impurities detected by HPLC. | [5] |
| Room Temperature | Water | 0.1 mM | 1 hour | ~25% degradation | |
| Room Temperature | Water | 1 mM | 1 hour | ~2% degradation | |
| Room Temperature | 0.1 M Phosphate Buffer (pH 6.8) | Not specified | 90 minutes | Completely destroyed | |
| -20°C | 0.1 N HCl | Not specified | Several weeks | Stable | |
| Room Temperature | Mixed with various foods and beverages | 20 mg/mL | 1 hour | ≥ 93% recovery | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution for In-Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the sealed vial of this compound to room temperature before opening to minimize moisture condensation.
-
In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), weigh out the desired amount of this compound powder quickly and accurately. For a 10 mM stock solution, this would be 3.14 mg for 1 mL of solvent.
-
Immediately transfer the weighed powder to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Use the solution immediately. For short-term storage (no more than a few hours), keep the solution on ice and protected from light. For longer-term storage, aliquot the stock solution into single-use amber vials, flush with nitrogen gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Standards for HPLC Analysis
Materials:
-
This compound powder
-
HPLC-grade water
-
Ascorbic acid (or other suitable antioxidant)
-
HPLC-grade diluent (as specified by the HPLC method, e.g., 0.1 N HCl)
-
Volumetric flasks
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Prepare the diluent. If using an antioxidant, dissolve it in the diluent at the desired concentration (e.g., 0.2% w/v ascorbic acid in water).
-
Equilibrate the sealed vial of this compound to room temperature.
-
Weigh the required amount of powder rapidly and transfer it to a volumetric flask.
-
Add a portion of the diluent to the flask and swirl to dissolve the powder. Sonication may be used to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with the diluent and mix thoroughly.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with the diluent.
-
Transfer the standards to HPLC vials and analyze them as soon as possible, ideally within 90 minutes of preparation.
Protocol 3: Best Practices for Handling this compound in Cell Culture
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO or an appropriate sterile buffer
-
Sterile, amber microcentrifuge tubes
-
Cell culture medium
-
Sterile pipettes and tips
-
Laminar flow hood (biosafety cabinet)
Procedure:
-
All procedures should be performed under sterile conditions in a laminar flow hood.
-
Prepare a concentrated stock solution of this compound in a sterile solvent (e.g., DMSO) as described in Protocol 1, using sterile materials.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if there are any concerns about sterility. Note that this may not be feasible for very small volumes or highly concentrated solutions.
-
To dose the cells, dilute the stock solution directly into the cell culture medium to the desired final concentration immediately before adding it to the cells.
-
When adding the diluted this compound to the cell culture plates, mix gently by swirling to ensure even distribution.
-
Always include a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO) in your experiments.
-
Due to the potential for degradation, it is advisable to change the medium and re-dose the cells at regular intervals for long-term experiments.
Visualizations
Caption: Phenylalanine metabolism and the role of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Logical approach to troubleshooting experimental problems.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. US20230241069A1 - Sapropterin Formulation - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Mixed With Common Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Sapropterin Dihydrochloride and Novel Alternatives in Animal Models of Tetrahydrobiopterin (BH4) Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sapropterin (B162354) Dihydrochloride (B599025) and emerging therapeutic alternatives for the treatment of Tetrahydrobiopterin (BH4) deficiency, with a focus on preclinical data from novel animal models. The content is designed to inform research and development by presenting available efficacy data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to BH4 Deficiency and Therapeutic Strategies
Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1][2] Deficiencies in BH4, arising from genetic mutations in its synthesis or regeneration pathways, lead to hyperphenylalaninemia (HPA) and impaired production of neurotransmitters such as dopamine (B1211576) and serotonin (B10506), resulting in severe neurological and developmental issues.[1][2]
Sapropterin dihydrochloride, a synthetic form of BH4, is an established treatment for BH4 deficiency.[3] It functions as a cofactor replacement therapy, aiming to restore the activity of BH4-dependent enzymes.[3] However, its efficacy can be limited by factors such as its ability to cross the blood-brain barrier. This has spurred the development of alternative strategies, including the use of BH4 precursors like sepiapterin (B94604) and supplementation with neurotransmitter precursors.
Comparative Efficacy of this compound and Alternatives
This section compares the performance of this compound with sepiapterin, a promising alternative, based on available preclinical and clinical data. While direct head-to-head studies in novel animal models are emerging, existing data provides a strong rationale for comparison.
Preclinical Rationale in Animal Models
Studies in mice have demonstrated that sepiapterin, a precursor in the BH4 salvage pathway, may increase tissue BH4 levels more efficiently than direct administration of BH4 (sapropterin).[4] In vitro studies have shown that sepiapterin is taken up by cells and converted to BH4 more effectively.[4][5] Animal models, such as the Sepiapterin Reductase deficient (Spr-/-) mouse, exhibit key features of BH4 deficiency, including reduced brain and liver BH4 levels, decreased dopamine and serotonin, and high serum phenylalanine levels.[1] In these models, oral supplementation with BH4 and neurotransmitter precursors has been shown to rescue phenotypes like dwarfism and hyperphenylalaninemia.[1]
A study in a mouse model of PKU (Pah-enu2) showed that high-dose this compound (100mg/kg) increased brain biopterin (B10759762) content and the turnover of dopamine and serotonin, although it did not reduce the elevated brain phenylalanine levels.[3] This suggests that while sapropterin can have central nervous system effects, its impact on the primary metabolic abnormality in the brain may be limited.
Clinical and Emerging Preclinical Data Comparison
A phase 2 clinical trial directly compared the efficacy of sepiapterin (PTC923) and sapropterin in patients with phenylketonuria (PKU), a condition related to BH4 metabolism.[6] The results provide the most direct quantitative comparison to date.
| Treatment Group | Dose | Mean Change in Blood Phenylalanine (μmol/L) | p-value (vs. baseline) |
| Sepiapterin (PTC923) | 60 mg/kg/day | -206.4 | < 0.0001 |
| Sepiapterin (PTC923) | 20 mg/kg/day | -146.9 | 0.0010 |
| Sapropterin | 20 mg/kg/day | -91.5 | 0.0339 |
| Data from a Phase 2 clinical trial in adult PKU patients.[6] |
The study concluded that sepiapterin at 60 mg/kg resulted in a significantly larger reduction in blood phenylalanine compared to sapropterin at 20 mg/kg.[6] These findings support the preclinical observations that sepiapterin is a highly efficient precursor for increasing functional BH4 levels.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic efficacy. The following are summarized protocols for key experiments in the evaluation of treatments for BH4 deficiency in mouse models.
Quantification of Blood Phenylalanine Levels
Objective: To measure the primary metabolic biomarker of BH4 deficiency.
Methodology:
-
Blood Collection:
-
Anesthetize mice with isoflurane.
-
Collect blood via retro-orbital sinus puncture into EDTA-coated microtubes.
-
Centrifuge at 2000 x g for 10 minutes to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a 1:3 ratio of plasma to acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
Analysis (Colorimetric Assay):
-
Prepare a standard curve of known phenylalanine concentrations.
-
Add 50 µL of standards and samples to a 96-well plate.
-
Add 150 µL of a reaction mix containing L-phenylalanine dehydrogenase (PheDH) to the wells.
-
For each sample, prepare a parallel well with a control mix (without PheDH) to measure background.
-
Incubate at room temperature for 5 minutes.
-
Read absorbance at 450 nm.
-
Calculate phenylalanine concentration by subtracting the control reading from the reaction reading and comparing to the standard curve.
-
Measurement of Brain Neurotransmitter Levels
Objective: To assess the restoration of dopamine and serotonin synthesis.
Methodology:
-
Tissue Collection and Homogenization:
-
Euthanize mice and dissect the brain on ice.
-
Isolate specific brain regions of interest (e.g., striatum, cortex).
-
Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Filter the supernatant.
-
-
Analysis (HPLC with Electrochemical Detection):
-
Use a high-performance liquid chromatography (HPLC) system with a C18 reverse-phase column.
-
The mobile phase can consist of a sodium phosphate (B84403) buffer with methanol (B129727) and an ion-pairing agent.
-
Inject the prepared sample into the HPLC system.
-
Detect dopamine, serotonin, and their metabolites (HVA and 5-HIAA) using an electrochemical detector.
-
Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.
-
Assessment of Motor Function
Objective: To evaluate the functional neurological outcomes of treatment.
Methodology (Rotarod Test):
-
Apparatus: A rotating rod with adjustable speed.
-
Acclimation: Place the mice in the testing room for at least 1 hour before the experiment.
-
Training:
-
Place each mouse on the stationary rod for 60 seconds.
-
Begin rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a maximum speed (e.g., 40 rpm) over a period of 5 minutes.
-
Conduct 3-4 trials per day for 2-3 consecutive days.
-
-
Testing:
-
On the test day, perform 3 trials with a 15-20 minute inter-trial interval.
-
Record the latency to fall from the rod for each mouse.
-
A passive rotation (clinging to the rod for a full revolution) is also considered a fall.
-
-
Data Analysis:
-
Average the latency to fall across the trials for each mouse.
-
Compare the average latencies between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizing the Pathways and Processes
BH4 Synthesis and Regeneration Pathway
References
- 1. A Murine Model for Human Sepiapterin-Reductase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A murine model for human sepiapterin-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High dose this compound therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PTC923 (sepiapterin) lowers elevated blood phenylalanine in subjects with phenylketonuria: a phase 2 randomized, multi-center, three-period crossover, open-label, active controlled, all-comers study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Mass Spectrometry Methods for Sapropterin Dihydrochloride Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Sapropterin Dihydrochloride. This analysis is critical for researchers and professionals in drug development to select the most appropriate analytical method based on their specific needs, balancing factors such as sensitivity, selectivity, and the nature of the sample matrix.
This compound is a synthetic form of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including phenylalanine hydroxylase (PAH). Its accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control.
Methodology Comparison: HPLC vs. Mass Spectrometry
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique suitable for quantifying this compound in pharmaceutical dosage forms. In contrast, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where the drug is present at low concentrations in complex biological matrices like plasma.
While HPLC methods are cost-effective and straightforward for routine analysis of bulk drug and tablet formulations, LC-MS/MS is indispensable for clinical and preclinical studies requiring high sensitivity to determine pharmacokinetic profiles.
Data Presentation: Performance Characteristics
The following tables summarize the performance characteristics of typical HPLC and LC-MS/MS methods for the quantification of this compound, compiled from separate validation studies.
Table 1: HPLC Method Performance for this compound in Tablets
| Parameter | HPLC Performance |
| Linearity Range | 20 - 120 mcg/mL[1] |
| Limit of Detection (LOD) | 0.01 mcg/mL[1] |
| Limit of Quantification (LOQ) | 0.03 mcg/mL[1] |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
| Retention Time | 2.9 min[1] |
Table 2: LC-MS/MS Method Performance for Tetrahydrobiopterin (BH4) in Human Plasma
| Parameter | LC-MS/MS Performance |
| Linearity Range | 1.000 – 100.000 ng/mL |
| Limit of Quantification (LOQ) | 1.000 ng/mL |
| Accuracy (% Mean) | 89.55% to 99.41% |
| Precision (CV%) | <9.52% |
| Sample Volume | 0.2 mL |
Experimental Protocols
HPLC Method for this compound in Tablets
This method is adapted from a study on the estimation of this compound in tablet dosage form.[1]
-
Instrumentation: A reverse-phase HPLC system with a UV detector.
-
Column: XTerra® C18 analytical column (250x4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of 0.02M Ammonium Acetate (B1210297) buffer in water and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 238 nm.[1]
-
Sample Preparation: Finely pulverized tablets are dissolved in a suitable diluent, sonicated, centrifuged, and then analyzed.[2]
LC-MS/MS Method for Tetrahydrobiopterin (BH4) in Human Plasma
This protocol is based on a validated method for the direct determination of Tetrahydrobiopterin in human plasma.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with a positive electrospray ionization source.
-
Column: Hypurity Cyano column.
-
Mobile Phase: A mixture of Acetonitrile and 5mM Ammonium acetate buffer solution.
-
Sample Preparation: Protein precipitation of 0.2 mL of human plasma is performed using acetonitrile. The supernatant is then injected into the LC-MS/MS system.
-
Mass Spectrometry: Quantification is achieved by MS/MS detection in the positive ion mode.
Visualizing the Workflow and Biological Pathway
To further clarify the processes, the following diagrams illustrate the experimental workflow for cross-validation and the metabolic pathway of Sapropterin.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Sapropterin Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the in vitro and in vivo effects of Sapropterin (B162354) Dihydrochloride (B599025), a synthetic formulation of tetrahydrobiopterin (B1682763) (BH4).[1][2][3] As an essential enzymatic cofactor, understanding its performance in both isolated experimental systems and within living organisms is critical for its therapeutic application and future research. This document synthesizes experimental data, details relevant methodologies, and visualizes key pathways to offer a comprehensive overview.
In Vitro Effects: Elucidating the Core Mechanism
In vitro studies are fundamental for dissecting the direct molecular actions of Sapropterin Dihydrochloride. By utilizing cell-free and cell-based assays, these experiments provide a clear window into its biochemical function, independent of the complex physiological variables present in whole organisms. The primary in vitro effect observed is its role as a cofactor for several aromatic amino acid hydroxylases.[1][4][5]
Summary of Key In Vitro Findings
| Experimental System | Parameter Measured | Key Finding |
| Cell-free enzyme assay | Phenylalanine Hydroxylase (PAH) Activity | Sapropterin directly serves as a cofactor for PAH, facilitating the conversion of phenylalanine to tyrosine.[1][2][3] It can augment the activity of residual or mutant PAH enzymes.[2][6][7] |
| Cultured endothelial cells | Endothelial Nitric Oxide Synthase (eNOS) Activity | Acts as a critical cofactor for eNOS, which is essential for the production of nitric oxide (NO) from L-arginine. |
| Neuronal cell lines | Tyrosine Hydroxylase (TH) & Tryptophan Hydroxylase (TPH) Activity | Functions as an essential cofactor for TH and TPH, the rate-limiting enzymes in the synthesis of dopamine (B1211576) and serotonin, respectively.[1][4] |
Experimental Protocol: In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol outlines a standard method to quantify the effect of this compound on PAH enzyme kinetics in a controlled, cell-free environment.
Caption: Workflow for an in vitro PAH enzyme activity assay.
In Vivo Effects: Assessing Physiological and Therapeutic Outcomes
In vivo studies are crucial for evaluating the systemic effects, efficacy, and safety of this compound in a complete living system. These studies, ranging from animal models to human clinical trials, demonstrate the translation of the biochemical activities observed in vitro into measurable physiological changes.
Summary of Key In Vivo Findings
| Study Type | Parameter Measured | Key Finding |
| Clinical Trials (PKU Patients) | Blood Phenylalanine (Phe) Levels | Oral administration significantly reduces blood Phe levels in patients with BH4-responsive Phenylketonuria (PKU).[8][9][10][11] |
| Clinical Trials (PKU Patients) | Dietary Phenylalanine Tolerance | Increases dietary Phe tolerance in responsive patients, allowing for a less restrictive diet while maintaining blood Phe control.[1][11][12] |
| Preclinical & Clinical Studies | Urinary Monoamine Metabolites | Influences the levels of neurotransmitter metabolites, such as homovanillic acid (HVA), reflecting its role in dopamine synthesis.[4] |
| Clinical Trials (PKU Patients) | Neuropsychiatric Symptoms | Investigated for therapeutic effects on symptoms of ADHD, anxiety, and depression in PKU patients.[13][14] |
Experimental Protocol: In Vivo Assessment in a Phenylketonuria (PKU) Mouse Model
This protocol describes a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of PKU.
Caption: Experimental workflow for in vivo efficacy testing in a PKU mouse model.
Signaling and Metabolic Pathway Integration
This compound does not activate a signaling cascade in the traditional sense but rather serves as a critical cofactor that enables the function of key enzymes. Its effects are a direct result of restoring or enhancing the activity of these enzymes within their respective metabolic pathways.
Caption: Sapropterin (BH4) as an essential cofactor in key metabolic pathways.
Objective Comparison and Conclusion
The comparison between the in vitro and in vivo effects of this compound reveals a strong, consistent correlation.
-
In Vitro data provides the foundational, mechanistic proof of its function as an enzyme cofactor. These controlled experiments confirm its direct biochemical role in the hydroxylation of aromatic amino acids.
-
In Vivo data validates the physiological relevance of its in vitro activity. The reduction of systemic blood phenylalanine levels in PKU patients is a direct clinical consequence of enhancing PAH enzyme activity, the same mechanism demonstrated in cell-free assays.[2][3][11] Similarly, observed changes in neurotransmitter metabolites in vivo are consistent with its role as a cofactor for TPH and TH shown in vitro.[4]
References
- 1. This compound for phenylketonuria and tetrahydrobiopterin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The effects of sapropterin on urinary monoamine metabolites in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. medicine.com [medicine.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term preservation of intellectual functioning in sapropterin-treated infants and young children with phenylketonuria: A seven-year analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound for phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for the treatment of hyperphenylalaninemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound in increasing phenylalanine tolerance in children with phenylketonuria: a phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Therapeutic Effects of this compound on Neuropsychiatric Symptoms in Phenylketonuria (PKU) Patients | BioMarin Clinical Trials [clinicaltrials.biomarin.com]
- 14. trial.medpath.com [trial.medpath.com]
Unveiling the Chaperone: Validating Sapropterin Dihydrochloride's Mechanism in Genetic Models
A Comparative Guide for Researchers
Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), represents a cornerstone in the pharmacological management of Phenylketonuria (PKU). Its efficacy is rooted in a dual mechanism of action: acting as an essential cofactor for the phenylalanine hydroxylase (PAH) enzyme and as a pharmacological chaperone that stabilizes mutant PAH proteins. This guide provides an objective comparison of sapropterin's performance, validated through genetic models, against alternative therapies, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Cofactor and Chaperone
Sapropterin's primary role is to restore or enhance the activity of the deficient PAH enzyme in responsive patients.[1][2] This is achieved through two distinct but interconnected functions:
-
Cofactor Activity: BH4 is an indispensable cofactor for PAH, directly participating in the hydroxylation of phenylalanine to tyrosine.[1] Supplementation with sapropterin increases the availability of this critical cofactor, boosting the catalytic activity of any residual functional PAH enzyme.
-
Pharmacological Chaperone: Many PKU-causing mutations in the PAH gene lead to misfolded and unstable enzyme variants that are prematurely degraded.[3][4] Sapropterin can bind to these unstable PAH variants, promoting their correct folding, improving their stability, and thus increasing the overall cellular concentration of active enzyme.[1][2][5]
This chaperone-like effect is a key determinant of a patient's responsiveness to sapropterin therapy.[2][6]
Validation in Genetic Models: The Pahenu2 Mouse
The Pahenu2 mouse is a widely used genetic model for PKU, harboring a missense mutation that mimics a severe form of the disease in humans, characterized by high blood phenylalanine levels.[7] While some studies in Pahenu2 mice have shown that sapropterin therapy did not significantly change blood and brain phenylalanine concentrations, they did reveal improvements in monoamine neurotransmitter turnover, suggesting a potential direct effect on the central nervous system.[8]
Comparative Efficacy: Sapropterin vs. Alternatives
The primary alternative to sapropterin for PKU is enzyme substitution therapy with pegvaliase (B12682982), a PEGylated recombinant phenylalanine ammonia (B1221849) lyase (PAL).[9] Unlike sapropterin, which enhances the function of the patient's own PAH enzyme, pegvaliase provides an alternative pathway for phenylalanine degradation.[9]
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the comparative efficacy of sapropterin and pegvaliase in reducing blood phenylalanine levels.
Table 1: Reduction of Blood Phenylalanine (Phe) in Adult PKU Patients
| Treatment Group | Baseline Mean Blood Phe (μmol/L) | Mean Blood Phe after 1 Year (μmol/L) | Mean Blood Phe after 2 Years (μmol/L) |
| Pegvaliase | >600 | 505 | 427 |
| Sapropterin + Diet | >600 | 807 | 891 |
Data from a propensity score-matched comparison of clinical trial data.[10][11]
Table 2: Achievement of Blood Phe Targets in Adult PKU Patients (Years 1-3)
| Treatment Group | % Achieving Phe ≤600 μmol/L (Year 1) | % Achieving Phe ≤600 μmol/L (Year 2) | % Achieving Phe ≤600 μmol/L (Year 3) |
| Pegvaliase | 41% | 100% | 100% |
| Sapropterin + MNT | 55% | 58% | 38% |
| MNT Alone | 5% | 16% | 0% |
MNT: Medical Nutrition Therapy. Data from a long-term comparative effectiveness study.[12]
Table 3: Impact of PAH Genotype on Sapropterin Responsiveness
| PAH Genotype | Responsiveness to Sapropterin |
| p.[L48S];[L48S] | Always associated with response at a low dose |
| p.[Y414C];[Y414C] | Always associated with response at a low dose |
| [IVS12+1G>A];[IVS12+1G>A] | Always associated with nonresponse |
| p.[L348V];[R408W] | Always associated with nonresponse |
| p.[P281L];[P281L] | Always associated with nonresponse |
| p.[R158Q];[R408W] | Always associated with nonresponse |
| p.[R261Q];[R408W] | Always associated with nonresponse |
Data from a single-center cohort study.[13][14]
Visualizing the Pathways and Processes
Caption: Dual mechanism of action of sapropterin dihydrochloride.
Caption: Experimental workflow for testing sapropterin in a genetic mouse model.
Key Experimental Protocols
In Vivo Sapropterin Response Testing in Pahenu2 Mice
Objective: To evaluate the in vivo efficacy of sapropterin in reducing blood phenylalanine levels in a genetic mouse model of PKU.
Methodology:
-
Animal Model: Use Pahenu2 mice, which exhibit hyperphenylalaninemia. House animals under standard conditions with a controlled diet.[7]
-
Baseline Measurement: Prior to treatment, establish baseline blood phenylalanine levels for all mice. Collect blood via tail-nick or saphenous vein puncture.
-
Treatment Groups:
-
Treatment Group: Administer this compound (e.g., 20, 40, or 100 mg/kg body weight) daily for a specified period (e.g., 4 days) via oral gavage.[8] Dissolve sapropterin in a suitable vehicle like 1% ascorbic acid to prevent oxidation.
-
Control Group: Administer the vehicle (1% ascorbic acid) alone using the same volume and route of administration.
-
-
Blood Phenylalanine Monitoring: Collect blood samples at regular intervals (e.g., daily or weekly) throughout the treatment period.
-
Sample Analysis:
-
Data Analysis: Compare the change in blood phenylalanine levels from baseline between the sapropterin-treated group and the control group using appropriate statistical methods. A significant reduction in the treatment group indicates a positive response.
In Vitro PAH Enzyme Activity Assay
Objective: To determine the effect of sapropterin on the catalytic activity of wild-type and mutant PAH enzymes.
Methodology:
-
Enzyme Source:
-
Use purified recombinant wild-type or mutant PAH enzyme.
-
Alternatively, use lysates from cells (e.g., COS-1 cells) transiently transfected to express the PAH variants.[17]
-
-
Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Na-HEPES, pH 7.0). The reaction mixture should contain:
-
PAH enzyme source
-
L-phenylalanine (substrate, e.g., 1 mmol/L)
-
Catalase (to remove hydrogen peroxide)
-
Sapropterin (BH4) at various concentrations (e.g., 200 μmol/L)[17]
-
-
Enzyme Activation (optional): Pre-incubate the enzyme with L-phenylalanine before starting the reaction, as L-Phe can act as an allosteric activator.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the cofactor (sapropterin). Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.
-
Reaction Termination: Stop the reaction, for example, by adding perchloric acid.
-
Product Quantification: Measure the amount of tyrosine produced. This is typically done using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of tyrosine produced per minute per mg of protein). Compare the activity of mutant enzymes in the presence and absence of sapropterin to the wild-type enzyme activity.
Thermal Stability Assay for PAH
Objective: To assess the pharmacological chaperone effect of sapropterin by measuring its ability to increase the thermal stability of mutant PAH proteins.
Methodology:
-
Protein Preparation: Use purified recombinant wild-type or mutant PAH protein.
-
Sample Preparation: Incubate the PAH protein in a suitable buffer in the presence or absence of this compound.
-
Thermal Challenge: Subject the samples to a range of temperatures for a fixed duration, or to a fixed high temperature (e.g., 42°C) for varying durations.
-
Assessment of Remaining Activity: After the thermal challenge, cool the samples on ice and measure the residual PAH enzyme activity using the in vitro activity assay described above.
-
Data Analysis: Plot the percentage of remaining enzyme activity against temperature or time. An increase in the melting temperature (Tm) or a slower rate of inactivation in the presence of sapropterin indicates a stabilizing, chaperone-like effect.[3]
Conclusion
Genetic models and in vitro assays have been instrumental in validating the dual mechanism of action of this compound. While it serves as a critical cofactor for the PAH enzyme, its role as a pharmacological chaperone that stabilizes misfolded mutant proteins is a key determinant of therapeutic response. Comparative data, primarily from human studies, suggest that while sapropterin is effective in a subset of patients with responsive genotypes, enzyme substitution therapies like pegvaliase may offer a more profound reduction in blood phenylalanine levels for a broader patient population. The choice of therapy will ultimately depend on the patient's specific PAH genotype, residual enzyme activity, and tolerance for the treatment regimen. The experimental protocols outlined provide a framework for further research into the efficacy and mechanisms of these and future therapies for PKU.
References
- 1. Introduction - Clinical Review Report: this compound (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. npkua.org [npkua.org]
- 3. Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High dose this compound therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term comparative effectiveness of pegvaliase versus standard of care comparators in adults with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term comparative effectiveness of pegvaliase versus medical nutrition therapy with and without sapropterin in adults with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of PAH Genotype on Sapropterin Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of PAH Genotype on Sapropterin Response in PKU: Results of a Single-Center Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the oral bioavailability of different Sapropterin Dihydrochloride formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the oral bioavailability of different Sapropterin (B162354) Dihydrochloride (B599025) formulations. The following analysis is based on publicly available experimental data to facilitate informed decisions in research and clinical development.
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical therapy for patients with Phenylketonuria (PKU). The efficacy of this treatment is intrinsically linked to its oral bioavailability. This guide delves into the pharmacokinetic profiles of various formulations, including intact tablets, dissolved tablets, and powder for oral solution, to elucidate how formulation and administration conditions impact drug exposure.
Comparative Pharmacokinetic Data
The oral bioavailability of this compound is significantly influenced by the formulation and the presence of food. A key study in healthy adults compared the administration of intact tablets versus dissolved tablets and evaluated the effect of a high-fat, high-calorie meal. The primary pharmacokinetic parameters from this study are summarized below.
| Formulation & Condition | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng·hr/mL) | Relative Bioavailability (AUC Ratio) |
| Dissolved Tablet (Fasting) | Geometric Mean (CV%) | Median | Geometric Mean (CV%) | Reference |
| Data Not Explicitly Provided | 2.77[1] | Data Not Explicitly Provided | 100% | |
| Intact Tablet (Fasting) | Geometric Mean (CV%) | Data Not Explicitly Provided | Geometric Mean (CV%) | 141.24%[1][2] |
| Intact Tablet (Fed) | Geometric Mean (CV%) | 4.50[1] | Geometric Mean (CV%) | 143.46% (vs. Intact Fasting)[1][2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
The data clearly indicates that administering this compound as an intact tablet significantly increases drug exposure compared to a dissolved tablet under fasting conditions.[1][2] Furthermore, the presence of a high-fat, high-calorie meal enhances the bioavailability of the intact tablet formulation.[1][2] The mean bioavailability increased by 43% when ingested 30 minutes after a high-fat, high-calorie meal compared to fasting conditions.[1] Generic formulations of this compound have been shown to be bioequivalent to the reference product, Kuvan, when administered as dissolved tablets under fed conditions.[3]
A powder for oral solution formulation has also been developed. While specific pharmacokinetic data from comparative bioavailability studies are not detailed in the provided search results, a biowaiver was granted for an in-vivo bioavailability/bioequivalence study based on the high solubility of the active ingredient and similarity in composition to the tablet formulation.[4] The powder formulation was designed to improve taste and convenience and is expected to offer a comparable bioavailability profile to the dissolved tablet.[4] Studies have shown that sapropterin powder dissolves completely in water, whereas the tablets have partial solubility.[5][6] The stability of both formulations when mixed with various foods and beverages has been demonstrated to be adequate for at least one hour.[5][6]
Experimental Protocols
The primary source of the comparative bioavailability data is a randomized, open-label, three-treatment, six-sequence, three-period crossover study in healthy adult subjects.[1][2]
Study Design:
-
Participants: Healthy male and female subjects.[2]
-
Treatments:
-
Single oral 10 mg/kg dose of sapropterin administered as dissolved tablets after an overnight fast.[2]
-
Single oral 10 mg/kg dose of sapropterin administered as intact tablets after an overnight fast.[2]
-
Single oral 10 mg/kg dose of sapropterin administered as intact tablets with a high-calorie, high-fat meal.[2]
-
-
Washout Period: A washout period of at least 7 days separated the three dosing periods.[2]
-
Blood Sampling: Blood samples were collected at pre-dose and at multiple time points up to 24 hours post-dose (0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 18, and 24 hours).[2]
-
Analysis: Plasma concentrations of tetrahydrobiopterin were determined, and pharmacokinetic parameters (Cmax, AUC(0-t), and AUC(0-infinity)) were calculated using a noncompartmental model.[2]
Visualizing Experimental Design and Bioavailability Factors
To better understand the experimental workflow and the factors influencing the oral bioavailability of this compound, the following diagrams are provided.
Caption: Experimental workflow for the comparative bioavailability study.
Caption: Factors influencing this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative bioavailability of sapropterin from intact and dissolved this compound tablets and the effects of food: a randomized, open-label, crossover study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docetp.mpa.se [docetp.mpa.se]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Mixed With Common Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Predicting Sapropterin Dihydrochloride Responsiveness: A Guide to Biomarker Validation in Research Models
For Researchers, Scientists, and Drug Development Professionals
Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), offers a targeted therapeutic option for a subset of patients with Phenylketonuria (PKU).[1][2] Its efficacy hinges on the presence of residual phenylalanine hydroxylase (PAH) enzyme activity, making the identification of responsive individuals crucial for personalized medicine.[3] This guide provides a comparative overview of key biomarkers and research models used to validate sapropterin responsiveness, supported by experimental data and detailed protocols to aid in preclinical research and drug development.
Core Concepts in Sapropterin Responsiveness
Sapropterin acts as a pharmacological chaperone, enhancing the function of residual PAH, the enzyme deficient in PKU.[4][5] This enhancement leads to a reduction in blood phenylalanine (Phe) levels, the primary toxic metabolite in this disease.[6] Consequently, the primary biomarker for a positive response to sapropterin therapy is a significant decrease in blood Phe concentration.
Key Biomarkers for Predicting Responsiveness
The validation of sapropterin responsiveness in research models relies on a set of well-defined biomarkers. These can be categorized into primary and secondary endpoints, with genetic markers serving as important predictors.
Primary Biomarker: Phenylalanine Reduction
A substantial reduction in blood phenylalanine levels is the gold standard for determining sapropterin responsiveness.[3][5] In both clinical and preclinical studies, a decrease of ≥30% from baseline is typically considered a positive response.[4][5][7]
Secondary Biomarkers
-
Increased Phenylalanine Tolerance: In animal models and clinical trials, responsive subjects often demonstrate an increased tolerance to dietary phenylalanine while maintaining acceptable blood Phe levels.[7]
-
PAH Enzyme Activity: Direct measurement of PAH enzyme activity in cellular or tissue extracts provides a mechanistic validation of sapropterin's effect.[8][9][10]
Predictive Biomarker: PAH Genotype
The genetic makeup of the PAH gene is a strong predictor of sapropterin responsiveness.[11][12][13] Certain mutations are consistently associated with a response, while others, particularly null mutations, are linked to non-responsiveness.[7][14] Genotyping of research models is therefore a critical step in experimental design.
Comparative Analysis of Research Models
The selection of an appropriate research model is paramount for the successful validation of biomarkers for sapropterin responsiveness. The two primary categories of models are in vivo animal models and in vitro cellular assays.
| Research Model | Key Advantages | Key Disadvantages | Primary Biomarkers Measured |
| Pah-enu2 Mouse Model | - Mimics human PKU phenotype with hyperphenylalaninemia.- Allows for systemic evaluation of sapropterin efficacy and Phe tolerance.[15][16]- Established and well-characterized model. | - May not fully recapitulate the genetic diversity of human PKU.- Higher cost and complexity compared to in vitro models. | - Blood Phenylalanine Levels- Dietary Phenylalanine Tolerance- Brain Biopterin and Neurotransmitter Levels[15] |
| In Vitro Cell-Based Assays | - High-throughput screening capabilities.- Allows for direct assessment of sapropterin's effect on specific PAH mutations.[17]- Cost-effective and rapid. | - Lacks the systemic physiological context of a whole organism.- May not fully predict in vivo efficacy due to factors like drug metabolism and distribution. | - PAH Enzyme Activity[8][10]- Phenylalanine to Tyrosine Conversion Rate[8] |
Experimental Protocols
Protocol 1: Validating Sapropterin Responsiveness in the Pah-enu2 Mouse Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of sapropterin.
1. Animal Model and Genotyping:
- Utilize Pah-enu2 mice, a model of human PKU.[15]
- Confirm the genotype of all animals before the study commencement.
2. Baseline Phenylalanine Measurement:
- Establish baseline blood Phe levels by collecting blood samples (e.g., via tail vein) over several days to account for variability.
3. Sapropterin Administration:
- Administer sapropterin dihydrochloride daily via oral gavage. Doses can range from 20 to 100 mg/kg body weight.[15]
- A control group should receive a vehicle solution (e.g., 1% ascorbic acid).
4. Monitoring Phenylalanine Levels:
- Collect blood samples at regular intervals (e.g., 24 hours, 48 hours, and weekly) post-treatment initiation.
- Analyze Phe levels using standard methods such as mass spectrometry.
5. Assessment of Phenylalanine Tolerance (Optional):
- For responsive animals, gradually increase the phenylalanine content in the diet and monitor blood Phe levels to determine the new tolerance threshold.[7]
6. Data Analysis:
- Calculate the percentage reduction in blood Phe from baseline for each animal.
- A mean reduction of ≥30% in the treatment group compared to the control group is considered a positive response.
Protocol 2: In Vitro Assessment of PAH Enzyme Activity
This protocol describes a cell-based assay to measure the direct effect of sapropterin on PAH enzyme activity.
1. Cell Culture and Transfection:
- Use a suitable cell line, such as COS-7, HuH-7, or HepG2 cells.[8][17]
- Transiently transfect the cells with plasmids expressing either wild-type or mutant human PAH.
2. Sapropterin Treatment:
- Incubate the transfected cells with varying concentrations of this compound. A control group should be incubated with the vehicle.
3. Cell Lysis and Protein Quantification:
- After incubation, wash and lyse the cells to prepare cell extracts.
- Determine the total protein concentration in the lysates for normalization.
4. PAH Enzyme Activity Assay:
- Assay the PAH activity in the cell lysates. This can be done by measuring the conversion of a labeled substrate (e.g., [14C]Phe) to its product ([14C]Tyr).[8]
- Alternatively, a more sensitive method using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MSMS) can be employed to quantify phenylalanine and tyrosine.[10]
5. Data Analysis:
- Calculate the specific PAH activity (e.g., nmol of tyrosine produced/mg of protein/minute).
- Compare the enzyme activity in sapropterin-treated cells to the untreated controls for each PAH variant.
Visualizing the Pathways and Workflows
To better illustrate the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of this compound action in PKU.
Caption: Workflow for validating sapropterin responsiveness biomarkers.
Conclusion
The validation of biomarkers for this compound responsiveness in preclinical research models is a critical step in the development of personalized therapies for PKU. By employing a combination of in vivo and in vitro models and focusing on key biomarkers such as phenylalanine reduction and PAH enzyme activity, researchers can effectively predict and understand the therapeutic potential of sapropterin for different patient populations. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and executing robust preclinical studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. This compound Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. International best practice for the evaluation of responsiveness to this compound in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term preservation of intellectual functioning in sapropterin-treated infants and young children with phenylketonuria: A seven-year analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of PAH Genotype on Sapropterin Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PAH-Testkit Clinisciences [clinisciences.com]
- 10. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotype-phenotype correlations in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. [PDF] Variations in genotype-phenotype correlations in phenylketonuria patients. | Semantic Scholar [semanticscholar.org]
- 14. Influence of PAH Genotype on Sapropterin Response in PKU: Results of a Single-Center Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High dose this compound therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro residual activity of phenylalanine hydroxylase variants and correlation with metabolic phenotypes in PKU - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sapropterin Dihydrochloride: A Procedural Guide
The proper disposal of Sapropterin Dihydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a compound classified for its acute oral toxicity, adherence to established protocols is essential. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Hazard Profile and Regulatory Overview
This compound is categorized as harmful if swallowed.[1][2][3] The disposal of this and other pharmaceutical compounds is governed by stringent regulations to prevent environmental contamination and potential harm to public health.[4][5] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Waste generators are responsible for correctly classifying and managing their waste according to all applicable federal, state, and local laws.[6]
| Identifier | Classification & Hazard Statements | Handling and Storage Recommendations |
| CAS Number | 69056-38-8 | Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] |
| GHS Classification | Acute Toxicity, Oral (Category 4)[1][2][3] | Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles.[2][7] Use in a well-ventilated area or under a fume hood.[7] |
| Hazard Statement | H302: Harmful if swallowed[1][2][3] | Spill Response: Avoid dust formation.[1] Sweep up dry material and place it in a suitable, closed container for disposal.[9] |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe handling and disposal of unused, expired, or contaminated this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the material for disposal, ensure you are wearing appropriate PPE to minimize exposure risks.
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[7]
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[7]
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent accidental mixing and to ensure the waste is handled by the correct disposal stream.
-
Do Not Mix: Do not mix this compound waste with other chemical or biological waste streams.[1]
-
Use Original Containers: Whenever possible, leave the material in its original container.[1]
-
Labeling: If not in the original container, use a clearly labeled, sealed, and appropriate waste container. The label should include "this compound," the approximate quantity, and relevant hazard symbols.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, wipes) should be treated as this compound waste and contained accordingly.
Step 3: Consultation and Waste Classification
You must consult your institution's Environmental Health and Safety (EHS) department or equivalent authority.
-
Contact EHS: Inform your EHS office about the waste you need to dispose of.
-
Classification: EHS professionals will help you determine if the waste is classified as hazardous under RCRA or other local regulations.[6] This classification dictates the final disposal pathway.
Step 4: Arrange for Professional Disposal
Disposal of pharmaceutical waste must be handled by certified professionals.
-
Licensed Vendor: The waste must be offered to a licensed hazardous material or chemical waste disposal company.[7] Your EHS department will have approved vendors for this service.
-
Incineration: A common disposal method for pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage emissions.[7]
-
Documentation: Retain all paperwork and manifests provided by the disposal company as proof of proper disposal.
Summary of Prohibited Disposal Methods
To prevent environmental contamination and ensure compliance, the following disposal methods are strictly prohibited.
| Method | Rationale |
| Sewer/Drain Disposal | Prohibited by the Hazardous Waste Pharmaceutical Final Rule to prevent contamination of waterways.[10] Avoid discharge into drains or water courses.[7] |
| Regular Trash | Not suitable for laboratory-generated chemical waste. Uncleaned containers must be handled like the product itself.[1] |
| Mixing with Other Waste | Prevents proper characterization and safe disposal of the waste stream.[1] |
Disposal Process Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. camberpharma.com [camberpharma.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. camberpharma.com [camberpharma.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Sapropterin Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sapropterin Dihydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is classified as harmful if swallowed, causing skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Skin Protection | Gloves | Compatible chemical-resistant gloves. | Prevents skin contact which can cause irritation.[1] |
| Lab Coat/Gown | Impervious, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] | Required when dusts are generated to prevent respiratory tract irritation.[1] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Use a laboratory fume hood or other appropriate local exhaust ventilation.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Wash hands thoroughly before donning gloves.[5]
-
Dispensing/Weighing: Conduct any operations that may generate dust, such as weighing, within a fume hood or ventilated enclosure.
-
During Use: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after work.[1] Remove and properly dispose of contaminated PPE.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Store away from strong oxidizing agents.[4]
-
For maintaining product quality, some suppliers recommend storing in a freezer.[4]
Emergency Procedures
The following diagram outlines the immediate steps to be taken in the event of an accidental exposure to this compound.
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[2][6]
-
Contain: Wear appropriate PPE. Avoid inhaling dust.[2][6] Cover drains to prevent entry into the sewer system.[6]
-
Clean-up: Sweep up the spilled material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[6]
-
Decontaminate: Clean the affected area thoroughly.
Disposal:
-
Dispose of waste material and containers in accordance with local, regional, national, and international regulations.[3] Do not allow the product to enter drains.[6]
The following workflow illustrates the general procedure for managing a chemical spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. biosynth.com [biosynth.com]
- 4. camberpharma.com [camberpharma.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
